Pinobanksin 3-acetate
Description
3-O-Acetylpinobanksin has been reported in Apis, Populus yunnanensis, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9(18)22-17-15(21)14-12(20)7-11(19)8-13(14)23-16(17)10-5-3-2-4-6-10/h2-8,16-17,19-20H,1H3/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYHZSNSMVEQEH-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200127 | |
| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52117-69-8 | |
| Record name | Pinobanksin 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pinobanksin 3-acetate chemical structure and properties
An In-depth Technical Guide to Pinobanksin 3-Acetate
Introduction
This compound, also known as 3-O-acetylpinobanksin, is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants, honey, and propolis.[1][2] As a derivative of pinobanksin, it is characterized by an acetyl group at the 3-position of the flavanone structure.[3] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiparasitic, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally classified as a dihydroflavonol.[6] Its chemical identity and properties are well-defined, providing a solid foundation for research and development activities.
1.1. Chemical Identifiers
Key identification parameters for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate[6] |
| Synonyms | 3-O-Acetylpinobanksin, Pinobanksin 3-O-Acetate, Pinobanksin acetate[5][7][8] |
| CAS Number | 52117-69-8[6] |
| Molecular Formula | C₁₇H₁₄O₆[1][6] |
| Molecular Weight | 314.29 g/mol [1][7] |
| Canonical SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C3=CC=CC=C3[6] |
| InChI Key | BJYHZSNSMVEQEH-SJORKVTESA-N[6][7] |
1.2. Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and experimental application.
| Property | Value / Description |
| Appearance | Solid, crystalline form.[3] |
| Solubility | Soluble in DMSO; slightly soluble in acetonitrile.[5][8][9] Estimated water solubility: 250.6 mg/L at 25°C.[10] |
| logP (o/w) | 3.850 (estimated).[10] |
| Boiling Point | 547.60 °C at 760.00 mm Hg (estimated).[10] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[7] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][9] |
| Natural Sources | Sonoran propolis, honey, sunflowers, Eremophila alternifolia, Helichrysum gymnocephalum.[1][7][11] |
Biological Activities and Mechanism of Action
This compound exhibits a range of pharmacological effects, making it a promising candidate for therapeutic development.
2.1. Anticancer Activity
The compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines.
-
Colon Cancer : this compound shows a significant, time- and dose-dependent inhibitory effect on the proliferation of human colon cancer cell lines HCT-116 and SW480.[2][12] It induces apoptosis in these cells, accompanied by typical morphological changes.[2]
-
Pancreatic Cancer : In studies using methanolic extracts of Mexican propolis, this compound was shown to have cytotoxic effects on PANC-1 human pancreatic cancer cells.[4]
-
B-cell Lymphoma : As a derivative of pinobanksin, which is an active component of Sonoran propolis, it is implicated in the induction of apoptosis in B-cell lymphoma cell lines (M12.C3.F6).[4][13]
The primary mechanism for its anticancer activity is the induction of apoptosis. In B-cell lymphoma, the parent compound pinobanksin activates caspase-3 and caspase-8 signaling pathways.[4] In colon cancer cells, this compound was found to modulate a wide range of genes involved in cell apoptosis, cytokinetics, and key carcinogenesis pathways such as the Wnt and Calcium signaling pathways.[12]
2.2. Antioxidant and Anti-inflammatory Activity
This compound is recognized as a potent antioxidant.[8][11] It effectively inhibits the peroxidation of low-density lipoproteins (LDL) and reduces the formation of advanced glycation end products (AGEs).[5][11] Theoretical studies suggest that the 7-OH group is the primary contributor to its antioxidant activity, which proceeds favorably via Hydrogen Atom Transfer (HAT) or Single Proton Loss Electron Transfer (SPLET) mechanisms depending on the solvent polarity.[14]
As a key flavonoid in propolis, its anti-inflammatory action is linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which in turn downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[15][16] Concurrently, propolis flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[15]
2.3. Antiparasitic Activity
This compound has shown promising activity against the malaria parasite, Plasmodium falciparum. It is active against chloroquine-resistant strains of the parasite, highlighting its potential as a lead compound for novel antimalarial drugs.[5]
2.4. Summary of Biological Activity Data
The following table summarizes key quantitative data on the biological activities of this compound.
| Activity | Target/Assay | Cell Line / Condition | IC₅₀ Value |
| Anticancer | Cytotoxicity | PANC-1 (Pancreatic) | 9.1 µM[4] |
| Antioxidant | AGE Formation | Cell-free assay | 0.06 mM[5] |
| Antiparasitic | Antiplasmodial | P. falciparum (Chloroquine-resistant) | 15.62 µM[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols cited in the literature.
3.1. Solubility and Formulation Protocols
Achieving adequate solubility is critical for in vitro and in vivo studies.
-
Protocol for In Vivo Administration 1 : Prepare a solution by adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
Protocol for In Vivo Administration 2 : Prepare a solution by adding solvents sequentially: 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
High Concentration Stock Solution : For in vitro assays, dissolve in DMSO to a concentration of 100 mg/mL (318.18 mM). The use of an ultrasonic bath and gentle heating to 37°C can aid dissolution.[9]
3.2. Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells (e.g., HCT-116 or SH-SY5Y) in a 96-well plate at a density of 3 x 10⁵ cells per well and incubate overnight to allow for attachment.[2][17]
-
Treatment : Add various concentrations of this compound to the wells and incubate for specified durations (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization : Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01M HCl or pure DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.[17]
3.3. Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells (e.g., HCT-116) with desired concentrations of this compound for 24 hours.[2]
-
Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the cells using a flow cytometer. The Annexin V-FITC signal detects phosphatidylserine externalization (early apoptosis), while PI stains cells with compromised membranes (late apoptosis/necrosis).[2]
Conclusion
This compound is a multifaceted natural flavonoid with a well-defined chemical profile and a spectrum of promising biological activities. Its demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, combating oxidative stress, reducing inflammation, and acting against parasites positions it as a valuable lead compound in drug discovery. The availability of established experimental protocols further facilitates its investigation. Future research should focus on elucidating its molecular targets, exploring its in vivo efficacy and safety profile, and optimizing its structure for enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kjdb.org [kjdb.org]
- 3. CAS 52117-69-8: this compound | CymitQuimica [cymitquimica.com]
- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound Supplier | CAS 52117-69-8 | AOBIOUS [aobious.com]
- 9. glpbio.com [glpbio.com]
- 10. pinobanksin-3-acetate, 52117-69-8 [thegoodscentscompany.com]
- 11. This compound | Antioxidant | TargetMol [targetmol.com]
- 12. innspub.net [innspub.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
Pinobanksin 3-acetate: A Comprehensive Technical Guide to its Natural Sources in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate is a naturally occurring flavanone, an acetylated derivative of pinobanksin. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. As a lipophilic derivative of pinobanksin, it may exhibit enhanced bioavailability, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural plant sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a discussion of its potential role in cellular signaling pathways.
Natural Sources and Quantitative Data
This compound is predominantly found in the resinous exudates of various plants, which are often collected by honeybees to produce propolis. Poplar species, in particular, are a significant primary source. The compound has also been identified in other plant species and bee products.
Quantitative Analysis of this compound in Plant Sources
The concentration of this compound can vary considerably depending on the plant species, geographical location, season of collection, and the specific part of the plant analyzed. The following table summarizes the available quantitative data from various studies.
| Plant Species/Source | Plant Part/Extract Type | Concentration of this compound | Reference(s) |
| Populus nigra (Black Poplar) | Bud Exudate | Detected as a major flavonoid | [1] |
| Populus species | Bud Extracts | Identified as a key flavonoid component | [2] |
| Northern Indian Propolis | Ethanolic Extract | 4.7–9.6% of the extract | |
| Eremophila alternifolia | Leaves | Isolated from the leaf extract | [3] |
| Propolis (general) | Ethanolic Extract | Major component in many poplar-type propolis samples | [4] |
| Honey | - | Detected as a constituent | [4] |
| Sunflowers (Helianthus annuus) | - | Reported as a strong antioxidant found in sunflowers |
Note: Direct quantitative comparisons are challenging due to variations in analytical methods and reporting units across studies. The data presented should be considered indicative of the presence and relative abundance of this compound in these sources.
Experimental Protocols
This section outlines a generalized yet detailed methodology for the extraction, isolation, and quantification of this compound from plant materials, primarily focusing on poplar buds and propolis, which are its most well-documented sources.
Extraction of this compound
Objective: To extract flavonoids, including this compound, from the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Poplar buds) or raw propolis
-
Ethanol (70-95%, analytical grade)
-
n-Hexane (for defatting, optional)
-
Beakers, Erlenmeyer flasks
-
Magnetic stirrer or sonicator
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction. For raw propolis, freeze it and then grind it into a powder.
-
Defatting (Optional but Recommended): To remove nonpolar compounds like waxes and lipids, pre-extract the powdered material with n-hexane. Macerate the sample in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter and discard the hexane extract. Air-dry the residue.
-
Ethanolic Extraction:
-
Macerate the defatted plant material or propolis powder in 70-95% ethanol (1:10 w/v) at room temperature for 24-72 hours with continuous stirring. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
-
Concentration: Combine all the ethanolic filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.
Isolation of this compound by Column Chromatography
Objective: To separate this compound from other compounds in the crude extract.
Materials:
-
Crude flavonoid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20 (optional, for further purification)
-
Glass column
-
Solvent system (e.g., gradient of n-hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column, allowing it to settle into a packed bed without air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample-adsorbed silica gel onto the top of the packed column.
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Fraction Monitoring:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp. This compound and other flavonoids will appear as dark spots at 254 nm and may fluoresce at 366 nm.
-
-
Pooling and Purification:
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Concentrate the pooled fractions using a rotary evaporator.
-
For higher purity, the isolated fraction can be subjected to further purification using a Sephadex LH-20 column with methanol as the eluent.
-
Quantification of this compound by HPLC-DAD
Objective: To accurately determine the concentration of this compound in the extract or isolated fraction.[5]
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound analytical standard
-
Mobile phase: Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known weight of the dried extract or isolated fraction in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-40 min, 50-90% A; 40-45 min, 90% A (hold); 45-50 min, 90-10% A; 50-55 min, 10% A (equilibration).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 290 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from a plant source.
Caption: Workflow for this compound analysis.
Potential Signaling Pathway
Specific signaling pathways for this compound have not been extensively elucidated. However, as a flavonoid, it is plausible that it modulates common signaling cascades known to be affected by this class of compounds. The PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism, is a frequent target of flavonoids. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for this compound.
Caption: Potential modulation of the PI3K/Akt pathway.
Disclaimer: The inhibitory action of this compound on the PI3K/Akt pathway is hypothesized based on the known activities of other flavonoids and requires specific experimental validation.
Conclusion
This compound is a promising natural product with a range of biological activities. Its presence in readily available plant sources, particularly poplar buds and propolis, makes it an accessible compound for research and development. This guide provides a foundational understanding of its natural origins, methods for its isolation and quantification, and a potential mechanism of action at the cellular level. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential therapeutic applications.
References
Bioavailability and Metabolism of Pinobanksin 3-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the biological activities of pinobanksin and its derivatives, including pinobanksin 3-acetate. However, specific quantitative data on the bioavailability and detailed metabolic pathways of this compound remain limited. This guide synthesizes the available information, drawing necessary inferences from studies on the parent compound, pinobanksin, and related flavonoids. All data derived from pinobanksin or general flavonoid studies are explicitly noted.
Introduction
This compound is a naturally occurring flavonoid, an ester derivative of pinobanksin, commonly found in propolis, honey, and various plant sources.[1][2][3] Like its parent compound, this compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects, making it a compound of interest for therapeutic development.[2][4][5][6] Understanding its bioavailability and metabolic fate is critical for evaluating its potential as a pharmaceutical agent. This document provides a comprehensive overview of the current knowledge regarding the bioavailability and metabolism of this compound, alongside relevant experimental protocols and pathway visualizations.
Bioavailability of Pinobanksin and its Derivatives
Factors Influencing Bioavailability
The bioavailability of flavonoids like this compound is influenced by several factors:
-
Physicochemical Properties: Solubility, lipophilicity (LogP), and molecular size play a crucial role in passive diffusion across the intestinal epithelium.
-
Gastrointestinal Stability: Degradation by gastric acid and digestive enzymes can reduce the amount of compound available for absorption.
-
Intestinal Absorption: The mechanisms of absorption can include passive diffusion, and carrier-mediated transport. Efflux transporters, such as P-glycoprotein, can also limit net absorption.
-
First-Pass Metabolism: Extensive metabolism in the enterocytes and hepatocytes significantly reduces the amount of the parent compound reaching systemic circulation.
Metabolism of Pinobanksin
The metabolism of this compound is presumed to involve the initial hydrolysis of the acetate group to yield pinobanksin. Subsequently, pinobanksin would likely undergo phase I and phase II metabolic reactions typical for flavonoids. A proposed metabolic pathway for pinobanksin, based on studies in rats orally administered propolis, involves glucuronidation.[7]
Phase I Metabolism
Phase I reactions, such as oxidation, reduction, and hydrolysis, are catalyzed by cytochrome P450 (CYP) enzymes. For flavonoids, these reactions can introduce additional hydroxyl groups, making the molecule more water-soluble.
Phase II Metabolism
Phase II metabolism involves the conjugation of the flavonoid or its phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. Key phase II reactions for flavonoids include:
-
Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).
The primary metabolites of pinobanksin are expected to be its glucuronide and sulfate conjugates.
Quantitative Data
As previously stated, specific quantitative bioavailability and metabolism data for this compound are scarce. The following table summarizes hypothetical and example data points that would be determined in pharmacokinetic studies.
| Parameter | Description | Hypothetical Value (Oral Administration) |
| Bioavailability | ||
| Cmax | Maximum plasma concentration | Data not available |
| Tmax | Time to reach Cmax | Data not available |
| AUC (0-t) | Area under the plasma concentration-time curve | Data not available |
| F (%) | Absolute oral bioavailability | Data not available |
| Metabolism | ||
| Primary Metabolites | Main metabolic products | Pinobanksin, Pinobanksin glucuronides, Pinobanksin sulfates |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Data not available |
| Half-life (t½) | Time required for the plasma concentration to decrease by half | Data not available |
Experimental Protocols
Detailed experimental protocols for assessing the bioavailability and metabolism of a novel compound like this compound are crucial. Below are standardized methodologies that can be adapted for this purpose.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical approach to determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g), housed in controlled conditions (12 h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. Animals are fasted overnight before dosing.
-
Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to a concentration of 1 mg/mL.[1][8] A dose of 5 mg/kg is administered via the tail vein.
-
Oral (PO): this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution. A dose of 50 mg/kg is administered by oral gavage.
-
-
Sample Collection:
-
Blood samples (approx. 200 µL) are collected from the jugular vein into heparinized tubes at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation (4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma samples are prepared by protein precipitation with acetonitrile.
-
Concentrations of this compound and its potential primary metabolite, pinobanksin, are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%).
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of the metabolic stability of this compound in liver microsomes.
Methodology:
-
Incubation Mixture: The incubation mixture contains rat liver microsomes (0.5 mg/mL protein), this compound (1 µM), and a NADPH-generating system in phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C. Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Workflow for in vivo and in vitro bioavailability studies.
Caption: Proposed metabolic pathway for this compound.
Conclusion and Future Directions
This compound is a flavonoid with significant therapeutic potential. However, a clear understanding of its bioavailability and metabolism is essential for its development as a drug candidate. The current literature lacks specific data for this compound, necessitating further research. Future studies should focus on conducting rigorous in vivo pharmacokinetic and in vitro metabolism studies to elucidate the ADME properties of this compound. These studies will be critical in determining appropriate dosing regimens and predicting potential drug-drug interactions, ultimately paving the way for its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innspub.net [innspub.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. iris.unimore.it [iris.unimore.it]
Pinobanksin 3-Acetate: A Technical Guide to its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinobanksin 3-acetate, a natural flavonoid predominantly found in propolis and honey, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action in cells. Drawing from a comprehensive review of current literature, this document details its anticancer, antioxidant, antiparasitic, and potential neuroprotective effects. Key cellular signaling pathways, including the induction of apoptosis via the mitochondrial pathway and modulation of oxidative stress response systems, are elucidated. This guide presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and utilizes visualizations to clarify complex biological processes, offering a valuable resource for researchers in pharmacology and drug development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-faceted approach, primarily targeting pathways involved in cell survival, proliferation, and stress response. Its principal mechanisms include the induction of apoptosis in cancer cells, potent antioxidant activity, and modulation of key signaling cascades.
Anticancer Activity
The anticancer properties of this compound are among its most well-documented activities. The primary mechanism is the induction of programmed cell death, or apoptosis, particularly in colon cancer and B-cell lymphoma cell lines.
1.1.1. Induction of Apoptosis this compound has been shown to significantly inhibit the proliferation of human colon cancer cell lines (HCT-116 and SW480) in a time- and dose-dependent manner[1][2]. This inhibition is strongly linked to the induction of apoptosis[1][2]. Studies on the parent compound, pinobanksin, and its ester derivatives in B-cell lymphoma cells revealed that this apoptotic effect is mediated through the intrinsic, or mitochondrial, pathway[3][4]. This process involves the loss of mitochondrial membrane potential (ΔΨm) and the subsequent activation of a cascade of cysteine-aspartic proteases (caspases), including caspase-3, -8, and -9[3][4]. The activation of these caspases is a critical step in the execution phase of apoptosis.
Furthermore, gene expression profiling in SW480 colon cancer cells treated with this compound identified widespread changes in the expression of genes involved in cell apoptosis, cell cycle regulation (cytokinetics), colorectal carcinogenesis, and the Wnt and Calcium signaling pathways[2]. This suggests a broad impact on the cellular machinery that governs cell fate.
Antioxidant Activity
This compound is a recognized antioxidant[5][6]. It contributes to the antioxidant capacity of natural products like propolis[3]. One of its key antioxidant functions is the ability to reduce the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications[5]. Theoretical studies suggest that flavonoids like pinobanksin exert their antioxidant effects through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT)[7].
Anti-inflammatory and Neuroprotective Pathways
While direct studies on the anti-inflammatory mechanism of this compound are limited, its presence in propolis, known for anti-inflammatory effects, suggests a role in modulating inflammatory pathways[3]. Flavonoids, as a class, are known to influence key inflammatory signaling cascades like the NF-κB pathway and to activate the Nrf2 antioxidant response element, which controls the expression of antioxidant enzymes[8].
A related compound, (2R,3S)-pinobanksin-3-cinnamate, has demonstrated significant neuroprotective effects in models of vascular dementia[9]. Its mechanism involves counteracting oxidative stress by increasing the expression of the transcription factor Nrf2 and the anti-apoptotic protein Bcl-2, while decreasing the expression of the pro-oxidant enzyme Nox1 and the pro-apoptotic protein Bax[9]. This suggests that pinobanksin derivatives can protect neurons by modulating the cellular redox state and apoptosis regulation.
Antiparasitic Activity
This compound has also demonstrated activity against the parasite Plasmodium falciparum, including chloroquine-resistant strains, indicating its potential as a scaffold for developing new antimalarial agents[5].
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its related compounds across various biological assays.
| Compound | Target/Assay | Cell Line / Model | Result Type | Value | Reference |
| This compound | P. falciparum (chloroquine-resistant) | - | IC50 | 15.62 µM | [5] |
| This compound | Advanced Glycation End Products (AGEs) | Cell-free assay | IC50 | 0.06 mM | [5] |
| This compound | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 9.1 µM | [3] |
| Pinobanksin | Cytotoxicity | PANC-1 (Pancreatic Cancer) | IC50 | 17.9 µM | [3] |
| Pinobanksin | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 52.1 µM | [3] |
| Pinobanksin-3-O-butyrate | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 49.9 µM | [3] |
| Pinobanksin-3-O-pentanoate | Anti-proliferative | M12.C3.F6 (B-cell Lymphoma) | IC50 | 51.3 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HCT-116, SW480) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Gene Expression Profiling (Microarray)
This technique allows for the simultaneous measurement of the expression levels of thousands of genes.
-
Cell Treatment & RNA Extraction: Treat cells (e.g., SW480) with this compound or a vehicle control. After the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In vitro transcribe the cDNA to produce biotin-labeled cRNA.
-
Hybridization: Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.
-
Washing and Staining: Wash the array to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.
-
Scanning and Data Acquisition: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signals.
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the treated and control groups. Further bioinformatics analysis (e.g., pathway analysis) can be used to determine the biological significance of the gene expression changes.
Conclusion and Future Directions
This compound is a promising natural flavonoid with a well-defined mechanism of action in several key cellular processes. Its ability to selectively induce apoptosis in cancer cells through the mitochondrial pathway makes it a strong candidate for further investigation in oncology. Concurrently, its antioxidant and potential neuroprotective properties, likely mediated through the Nrf2 pathway, broaden its therapeutic applicability.
While in vitro studies have provided a solid foundation for understanding its molecular interactions, further research is imperative. Future studies should focus on:
-
In vivo Efficacy: Validating the observed anticancer and neuroprotective effects in animal models.
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Target Identification: Pinpointing the specific direct molecular targets and binding partners within the cell.
-
Pathway Crosstalk: Investigating the interplay between the apoptotic, antioxidant, and inflammatory pathways modulated by this compound.
A deeper understanding of these aspects will be crucial for translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
- 1. kjdb.org [kjdb.org]
- 2. innspub.net [innspub.net]
- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2R,3S)-Pinobanksin-3-cinnamate improves cognition and reduces oxidative stress in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Pinobanksin 3-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinobanksin 3-acetate, a naturally occurring flavonoid found in propolis and various plant sources, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This document synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is an ester derivative of the flavanone pinobanksin.[1] Its chemical structure contributes to a range of biological activities, making it a promising candidate for further investigation as a therapeutic agent. This guide will delve into the core pharmacological properties of this compound, presenting a consolidated view of the existing scientific literature.
Anticancer Properties
This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines, particularly in colon and pancreatic cancers.
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HCT116 | Human Colon Carcinoma | MTT Assay | Time- and dose-dependent inhibition | [1] |
| SW480 | Human Colon Adenocarcinoma | Cell Proliferation Assay | Significant dose-dependent inhibition | [2] |
| PANC-1 | Human Pancreatic Cancer | Cytotoxicity Assay | 9.1 µM | [3] |
Mechanism of Action: Induction of Apoptosis
Studies have shown that this compound induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of key initiator and executioner caspases and a disruption of the mitochondrial membrane potential.
-
Caspase Activation: Treatment with this compound has been associated with the activation of caspase-3, -8, and -9, key proteases that execute the apoptotic program.[3]
-
Mitochondrial Pathway: The compound induces a loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[3] This is often associated with changes in the expression of Bcl-2 family proteins, such as an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.
Experimental Protocols
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound and a vehicle control for different durations (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the vehicle-treated control.
-
Cell Treatment: SW480 cells are treated with this compound for a specified time to induce apoptosis.[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Visualization
References
A Technical Guide to the Anti-inflammatory Pathways Modulated by Pinobanksin 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinobanksin 3-acetate, a naturally occurring flavanone ester found predominantly in propolis, is emerging as a compound of significant interest in the field of inflammation research.[1] As a derivative of pinobanksin, it belongs to the flavonoid family, a class of polyphenolic compounds renowned for their diverse bioactive properties, including antioxidant and anti-inflammatory effects.[2][3] This technical guide provides a comprehensive overview of the known and putative anti-inflammatory pathways affected by this compound. It consolidates current research, presents quantitative data, details relevant experimental protocols, and visualizes key signaling cascades to support further investigation and drug development efforts. While direct research on this compound is still developing, this guide draws upon data from its parent compound, pinobanksin, and other related flavonoids to construct a foundational understanding of its mechanism of action.
Core Anti-inflammatory Signaling Pathways
Inflammation is a complex biological response involving a network of signaling pathways that regulate the expression of pro-inflammatory mediators. Flavonoids, including pinobanksin and its derivatives, are known to exert their anti-inflammatory effects by modulating these critical pathways.[4]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and initiate gene transcription.[5]
Pinobanksin has been shown to suppress the NF-κB signaling pathway.[6] Studies on other flavonoids suggest that this compound may act by inhibiting IκBα phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent activation of inflammatory gene expression.[7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial mediators in translating extracellular stimuli into cellular responses, including inflammation.[8][9] Inflammatory signals activate a cascade of phosphorylation events, leading to the activation of downstream transcription factors like AP-1, which in turn promote the expression of pro-inflammatory cytokines and enzymes.[10] Plant-derived compounds, including flavonoids, are known to inhibit MAPK pathways, thereby reducing the inflammatory response.[4][9] Acetate itself has been shown to disrupt MAPK signaling by reducing the phosphorylation of p38 and ERK1/2.[11]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a cytosolic multiprotein complex that plays a critical role in innate immunity by sensing danger signals and triggering inflammatory responses.[12][13] Its activation involves two steps: a priming signal (often via NF-κB) that upregulates NLRP3 and pro-IL-1β expression, and an activation signal that triggers the assembly of the complex. The assembled inflammasome activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14][15] Natural compounds are actively being investigated as inhibitors of the NLRP3 inflammasome.[15][16]
Inhibition of Key Inflammatory Enzymes and Mediators
This compound likely interferes with the production of inflammatory mediators by inhibiting key enzymes in their synthesis pathways.
Cyclooxygenase (COX) and Lipoxygenase (LOX)
COX and LOX are the primary enzymes involved in the metabolism of arachidonic acid into prostaglandins and leukotrienes, respectively—potent mediators of inflammation, pain, and fever.[17][18] Specifically, COX-2 is an inducible enzyme that is upregulated during inflammation.[19][20] Many flavonoids have been shown to inhibit these enzymes.[21][22] In-silico studies suggest that pinobanksin exhibits good binding affinity for the COX-1 protein, indicating a potential inhibitory role for it and its derivatives in this pathway.[23]
Nitric Oxide (NO) Production
During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is overexpressed, leading to a surge in nitric oxide (NO) production. While NO has important physiological roles, excessive amounts contribute to oxidative stress and tissue damage.[24] Pinobanksin has been demonstrated to reduce iNOS levels in LPS-stimulated cells.[6] Furthermore, acetate has been shown to attenuate LPS-induced NO production in astrocytes.[25] This suggests a strong possibility that this compound also modulates this pathway.
Quantitative Data on Bioactivity
Direct quantitative data for this compound is limited. The tables below summarize available data for the parent compound, pinobanksin, which provides a valuable reference for estimating the potential activity of its acetate derivative.
Table 1: Anti-inflammatory and Related Activities of Pinobanksin
| Activity Assessed | Cell Line / Model | Concentration / IC50 | Effect | Source |
| Anti-inflammatory | LPS-induced H9c2 cells | 5–80 µM | Dose-dependent anti-inflammatory response | [1] |
| iNOS Levels | LPS-induced H9c2 cells | 5-80 µM | Marked suppression of iNOS levels | [6] |
| Antioxidant (ROS Reduction) | H₂O₂-induced H9c2 cells | 5-40 µM | Significant reduction in ROS levels | [6] |
| Xanthine Oxidase Inhibition | Enzyme Assay | IC50 = 137.32 µM | Potent inhibition of XOD enzyme | [1] |
| Cytotoxicity (vs. Cancer Cells) | PANC-1 (Pancreatic) | 17.9 µM (Pinobanksin) | 50% cell death | [1] |
| PANC-1 (Pancreatic) | 9.1 µM (this compound) | 50% cell death | [1] | |
| M12.C3.F6 (B-cell lymphoma) | 52.1 µM (Pinobanksin) | Significant inhibition of proliferation | [1] |
Note: Data for pinobanksin should be considered as indicative for this compound, but direct experimental validation is required.
Key Experimental Protocols
The following protocols are standard methodologies used to evaluate the anti-inflammatory effects of compounds like this compound.
General Experimental Workflow
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 6. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of inflammatory cytokines and mitogen-activated protein kinases by acetate in primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting NLRP3 Inflammasome in the Treatment Of Diabetes and Diabetic Complications: Role of Natural Compounds from Herbal Medicine [aginganddisease.org]
- 14. mdpi.com [mdpi.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. The NLRP3 inflammasome: a therapeutic target of phytochemicals in treating atherosclerosis (a systematic review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. researchgate.net [researchgate.net]
- 25. Acetate Attenuates Lipopolysaccharide-Induced Nitric Oxide Production Through an Anti-Oxidative Mechanism in Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinobanksin 3-acetate: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinobanksin 3-acetate, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and biological properties of this compound. It details its natural sources, isolation, and potential synthetic routes. The document presents a comprehensive analysis of its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, supported by quantitative data from various studies. Detailed experimental protocols for key biological assays are provided to facilitate further research. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to offer a clear and concise understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound is a flavonoid, specifically a dihydroflavonol, which is an acetylated derivative of pinobanksin.[1][2] It is commonly found in a variety of natural sources, most notably in propolis, a resinous substance collected by honeybees from various plants.[1][3][4] It is also present in honey and certain plant species.[5][6] The presence of the acetyl group at the 3-position of the pinobanksin structure modifies its physicochemical properties, which in turn can influence its biological activity.[7] This guide explores the journey of this compound from its discovery to its current status as a molecule of significant pharmacological interest.
Discovery and History
While its parent compound, pinobanksin, was first isolated from the heartwood of Pinus banksiana in 1944, the discovery of this compound is more recent and intrinsically linked to the chemical analysis of propolis.[5] Although a singular definitive report on its initial isolation and characterization is not readily apparent, numerous studies focusing on the chemical composition of propolis from diverse geographical origins have identified this compound as a significant constituent.[5][8][9]
Early investigations into the chemical makeup of propolis in the 1970s laid the groundwork for the identification of its various flavonoid components.[4] Subsequent detailed analyses using advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, have consistently confirmed the presence of this compound in propolis from regions including Europe, North America, and China.[1][3][4] These studies have established that poplars (Populus spp.) are a primary plant source for the resin that bees use to produce propolis rich in this compound.[1]
Chemical Properties and Synthesis
This compound is chemically known as [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate.[10] Its chemical formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol .[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | [10] |
| Molecular Weight | 314.29 g/mol | [10] |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | [10] |
| CAS Number | 52117-69-8 | [11] |
| Predicted LogP | 2.8 | [10] |
| Topological Polar Surface Area | 93.1 Ų | [10] |
While this compound is primarily obtained through isolation from natural sources, its chemical synthesis is feasible through the acetylation of pinobanksin. A general approach to the synthesis of flavonoid acetates involves the reaction of the parent flavonoid with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.[12]
Plausible Synthesis Protocol
A plausible laboratory-scale synthesis of this compound from pinobanksin can be conceptualized as follows:
-
Dissolution: Pinobanksin is dissolved in a suitable solvent, such as pyridine, which also acts as a catalyst.
-
Acetylation: Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
Purification: The crude this compound is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Plausible synthesis workflow for this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, making it a compound of significant interest for drug development.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.[5][13] Its anticancer activity is often attributed to its ability to induce apoptosis (programmed cell death) in cancer cells.[7][8]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 9.1 | [6][13] |
| M12.C3.F6 | B-cell lymphoma | >50 | [5] |
Studies have shown that this compound can induce apoptosis through the activation of caspases, which are key proteases in the apoptotic pathway.[8] It has been implicated in the modulation of the mitochondrial membrane potential, a critical event in the intrinsic apoptosis pathway.[8]
Simplified apoptosis induction pathway by this compound.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties.[5] Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[14] While direct evidence for this compound's effect on COX/LOX is limited, its parent compound, pinobanksin, has shown affinity for COX-1.[6]
The NF-κB signaling pathway is a critical regulator of inflammatory responses. Pinobanksin, the parent compound of this compound, has been shown to suppress the activation of the NF-κB pathway.[15]
Modulation of the NF-κB signaling pathway.
Antioxidant Activity
This compound is a potent antioxidant.[13][16] Its antioxidant properties are attributed to its ability to scavenge free radicals and to reduce the formation of advanced glycation end products (AGEs).[16]
Table 3: Antioxidant and Related Activities of this compound
| Activity | IC₅₀ | Reference |
| Anti-AGEs | 0.06 mM | [16] |
| Antiplasmodial (chloroquine-resistant P. falciparum) | 15.62 µM | [16] |
Neuroprotective Effects
While research on the neuroprotective effects of this compound is still emerging, its parent compound, pinobanksin, has demonstrated neuroprotective properties.[5] These effects are often linked to its antioxidant and anti-inflammatory activities, which are crucial in combating neurodegenerative diseases.
Pharmacokinetics and ADME Profile
Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the current literature. However, studies on its parent compound, pinocembrin, suggest that flavonoids can be well-absorbed and widely distributed in the body, although they are often subject to metabolism.[17] The bioavailability of flavonoids can be a limiting factor, and modifications such as acetylation may alter their absorption and metabolic fate.[15]
In the absence of experimental data, in silico prediction tools can provide an initial assessment of the ADME properties of this compound.
Table 4: Predicted ADME Properties of this compound (In Silico)
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Yes | Potential to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Log Kp (skin permeation) | -5.8 cm/s | Low skin permeability |
Note: These are in silico predictions and require experimental validation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate further research on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Antioxidant | TargetMol [targetmol.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01375D [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
The Role of Pinobanksin 3-Acetate in Plant Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinobanksin 3-acetate, a derivative of the dihydroflavonol pinobanksin, is a specialized plant metabolite found predominantly in the heartwood of Pinus species, the buds of Populus species, and in the Australian native plant Eremophila alternifolia.[1][2] While much of the research on this compound has been driven by its presence and biological activities in honeybee propolis, this guide focuses on its core role within the producing plants themselves. This document outlines the biosynthesis, putative physiological functions, and relevant experimental protocols for the study of this compound in the context of plant biochemistry, defense, and stress response.
Introduction to this compound
This compound is a flavonoid, a diverse class of secondary metabolites known for their wide range of functions in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.[3][4] Its structure is based on a C15 phenylpropanoid backbone, and it is specifically classified as a flavanone. The acetylation at the 3-hydroxy position is a key modification that can alter its solubility, stability, and biological activity compared to its precursor, pinobanksin.[5]
Biosynthesis and Subcellular Localization
The biosynthesis of this compound is an extension of the general flavonoid pathway, which is one of the most well-characterized pathways in plant secondary metabolism.
2.1. Biosynthetic Pathway
The synthesis begins with precursors from primary metabolism. The enzyme chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA (from the phenylpropanoid pathway) and three molecules of malonyl-CoA (from the acetate-malonate pathway) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin. A key hydroxylation step at the 3-position of the C ring by flavanone 3-hydroxylase (F3H) leads to the formation of a dihydroflavonol, such as pinobanksin. The final step in the formation of this compound is the acetylation of the 3-hydroxyl group, a reaction catalyzed by an acetyltransferase, likely a member of the BAHD family of acyltransferases, which are known to be involved in the acylation of various plant secondary metabolites. While the specific enzyme responsible for this reaction in the context of pinobanksin has not been definitively identified, this enzymatic step is crucial for the diversification of flavonoid structures in plants.[6][7]
2.2. Subcellular Localization
The enzymes of the flavonoid biosynthetic pathway are known to be localized as a complex on the cytosolic face of the endoplasmic reticulum.[6][8] Once synthesized, flavonoids like this compound can be transported to various subcellular compartments. Given that flavonoids are often involved in defense and stress responses, they can be found in the vacuole for storage, in the nucleus where they may regulate gene expression, and secreted into the apoplast or on the leaf surface to act as a barrier.[9][10] The specific subcellular localization of this compound has not been definitively determined but is likely tissue and-stress dependent.
Role in Plant Biochemistry and Physiology
The presence of this compound in tissues such as heartwood and buds, which are critical for survival and defense, points towards a significant role in plant biochemistry.
3.1. Plant Defense
Flavonoids are key players in plant defense, acting as both pre-formed inhibitors (phytoanticipins) and inducible defense compounds (phytoalexins).[4] this compound, found constitutively in the heartwood of pine species, likely contributes to the durability and resistance of the wood against fungal and insect attack.[1] In poplar buds, it may protect the delicate developing tissues from pathogens and herbivores.[11][12] The acetylation of flavonoids can enhance their antimicrobial and insecticidal properties.[3]
3.2. Abiotic Stress Response
Plants upregulate the biosynthesis of flavonoids in response to various abiotic stresses, including UV radiation, high light, and drought.[13][14] These molecules can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions and can cause cellular damage.[15] The antioxidant capacity of pinobanksin and its derivatives has been demonstrated in several studies, suggesting a role in protecting plant cells from oxidative stress.[1]
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Medicinal Properties, Bioactive Compounds, and Therapeutic Potential of the Genus Eremophila (Scrophulariaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Plant Flavonoids in Mediterranean Species: A Focus on Flavonols as Protective Metabolites under Climate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Secondary Metabolites of Leaf Buds from Some Species and Hybrids of Populus by Gas Chromatography Coupled with Mass Detection and Two-Dimensional High-Performance Thin-Layer Chromatography Methods with Assessment of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stress-induced flavonoid biosynthesis and the antioxidant machinery of plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
Pinobanksin 3-acetate CAS number and chemical identifiers
Abstract: Pinobanksin 3-acetate, a naturally occurring flavonoid derivative, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and the signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development endeavors.
Chemical Identification
This compound is a flavonoid ester, a derivative of pinobanksin, commonly found in natural sources such as propolis and honey.[1][2] Its chemical identity is well-characterized, and the relevant identifiers are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 52117-69-8 | [1][3] |
| Chemical Formula | C₁₇H₁₄O₆ | [1][3] |
| Molecular Weight | 314.29 g/mol | [1] |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | [4] |
| Synonyms | 3-O-Acetylpinobanksin, Pinobanksin 3-O-acetate | [3][5] |
| SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C1=CC=CC=C1 | [1] |
| InChI Key | BJYHZSNSMVEQEH-SJORKVTESA-N | [3][5] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antiparasitic effects. The following table summarizes key quantitative data from various studies.
| Biological Activity | Assay/Cell Line | Result (IC₅₀/EC₅₀) | Reference |
| Anticancer | PANC-1 (pancreatic cancer) | 9.1 µM | [4] |
| SW480 (colon cancer) | Time and dose-dependent inhibition | [5] | |
| HCT-116 (colon cancer) | Time and dose-dependent inhibition | [6] | |
| M12.C3.F6 (B-cell lymphoma) | Induces apoptosis | [7] | |
| Antioxidant | Advanced Glycation End Products (AGEs) Formation | 0.06 mM | [3] |
| LDL Peroxidation | Inhibits | [1] | |
| Antiparasitic | Plasmodium falciparum (chloroquine-resistant) | 15.62 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark for 15 minutes to 2 hours with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Caspase Activity Assay
This assay quantifies the activity of specific caspases (e.g., caspase-3, -8, -9) involved in the apoptotic cascade.
Principle: The assay utilizes a specific peptide substrate for the target caspase, which is conjugated to a chromophore or fluorophore. When the caspase is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified by measuring absorbance or fluorescence.
Protocol:
-
Cell Lysis: After treating cells with this compound, lyse the cells using a specific lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the specific caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the released reporter molecule.
-
Data Analysis: Quantify the caspase activity based on the signal intensity and normalize to the protein concentration.
Signaling Pathways
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[7] While its effects on other pathways like Wnt and calcium signaling are less characterized, the known mechanisms of similar flavonoids suggest potential interactions.
Apoptotic Signaling Pathway
Studies have demonstrated that this compound induces apoptosis in B-cell lymphoma cells by activating the caspase cascade.[7] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3), coupled with a loss of mitochondrial membrane potential.
Caption: Intrinsic apoptotic pathway induced by this compound.
Experimental Workflow Example: MTT Assay
The following diagram illustrates the logical workflow for performing an MTT assay to determine the cytotoxic effects of this compound.
Caption: Workflow for assessing cell viability using the MTT assay.
Putative Modulation of Wnt Signaling Pathway
While direct evidence for this compound is limited, many flavonoids are known to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. A plausible mechanism involves the promotion of β-catenin degradation, preventing its nuclear translocation and subsequent activation of target genes involved in proliferation.
Caption: Putative inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals Attenuating Aberrant Activation of β-Catenin in Cancer Cells | PLOS One [journals.plos.org]
Solubility profile of Pinobanksin 3-acetate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of pinobanksin 3-acetate, a flavonoid compound found in various natural sources, including propolis. Understanding the solubility of this compound is critical for its application in research and drug development, particularly for in vitro and in vivo studies. This document compiles available quantitative solubility data, details relevant experimental protocols, and provides visualizations to aid in the practical application of this knowledge.
Quantitative Solubility Data
| Solvent/Solvent System | Temperature | Solubility | Molar Concentration (approx.) | Notes |
| Single Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | Not Specified | 90 - 100 mg/mL[1][2][3][4] | 286 - 318 mM | Sonication is often recommended to aid dissolution.[1][2][3][4] The hygroscopic nature of DMSO can impact solubility; using a fresh aliquot is advised.[2][4] |
| Acetonitrile | Not Specified | 0.1 - 1.0 mg/mL[5] | 0.32 - 3.18 mM | Described as "slightly soluble".[5] |
| Water | 25 °C | ~0.25 mg/mL (250.6 mg/L) | ~0.80 mM | This is an estimated value. |
| Complex Solvent Systems (for in vivo use) | ||||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[2][6] | ≥ 7.95 mM | Forms a clear solution.[2][6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[2][6] | ≥ 7.95 mM | Forms a clear solution.[2][6] |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[2][6] | ≥ 7.95 mM | Forms a clear solution.[2][6] |
Data Gaps: As of the compilation of this guide, specific quantitative solubility data for this compound in common laboratory solvents such as methanol, ethanol, acetone, chloroform, and ethyl acetate is not available in published literature. Researchers are advised to determine these values experimentally based on their specific requirements.
Experimental Protocols
This section provides detailed methodologies for determining the thermodynamic solubility of this compound and for its quantification using High-Performance Liquid Chromatography (HPLC).
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. The goal is to create a saturated solution and then measure the concentration of the dissolved solute.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid and the concentration is measured.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, water, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect the supernatant (the saturated solution) using a syringe. To remove any remaining fine particles, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the quantification assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC protocol detailed below, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a precise and widely used technique for quantifying the concentration of a compound in a solution. The following is a representative method that can be adapted and validated for the quantification of this compound.
Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent material (stationary phase). The compound separates from other components based on its affinity for the stationary phase. A detector measures the amount of the compound as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid
-
Gradient Elution: A linear gradient, for example, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time (e.g., 10% B to 90% B over 20 minutes). The exact gradient should be optimized to achieve good separation and peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Detection Wavelength: Flavonoids typically have strong absorbance maxima between 250 nm and 370 nm. The optimal wavelength for this compound should be determined by analyzing a standard solution across a range of wavelengths.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or the mobile phase).
-
Perform a series of serial dilutions to create at least five calibration standards of different, known concentrations.
-
-
Sample Analysis:
-
Inject the prepared calibration standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
Inject the diluted supernatant samples from the solubility experiment.
-
-
Data Analysis:
-
Determine the peak area for this compound in the chromatograms of the experimental samples.
-
Calculate the concentration of the diluted samples using the linear regression equation from the standard curve.
-
Apply the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility of the compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method followed by HPLC quantification.
References
Methodological & Application
Protocol for the Isolation of Pinobanksin 3-acetate from Propolis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate is a naturally occurring flavonoid found in propolis, a resinous substance collected by honeybees from various plant sources. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Notably, research has indicated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. This document provides a detailed protocol for the isolation and purification of this compound from propolis, along with methods for its characterization.
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | [1][2][3] |
| Molecular Weight | 314.29 g/mol | [2][3] |
| Purity (Commercial Standard) | ≥98% to 99.93% | [1][3][4] |
| Solubility | Slightly soluble in Acetonitrile and DMSO (0.1-1 mg/ml) | [1] |
| Mass Spectrometry (LC-MS) | ||
| [M-H]⁻ Precursor m/z | 313.066 | [2] |
| [M-H]⁻ Fragments (qTof) | 253.042084 (100%), 271.055969 (8.34%), 197.054260 (7.91%), 209.052094 (4.18%), 225.048233 (2.59%) | [2] |
| [M+H]⁺ Precursor m/z | 315.079 | [2] |
| [M+H]⁺ Fragments (qTof) | 299.048187 (100%), 315.079102 (87.19%), 199.069794 (68.19%), 153.013107 (54.45%), 300.051910 (35.58%) | [2] |
Experimental Protocols
Extraction of Crude Flavonoids from Propolis
This protocol outlines the initial extraction of a flavonoid-rich fraction from raw propolis.
Materials:
-
Raw propolis
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind raw propolis into a fine powder.
-
Macerate the propolis powder in 95% ethanol (1:10 w/v) at room temperature with constant stirring for 24-48 hours.
-
Filter the ethanolic extract through filter paper to remove insoluble waxes and other residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
-
Dry the crude extract completely to yield a resinous solid.
Isolation of this compound using Silica Gel Column Chromatography
This step aims to separate this compound from other compounds in the crude extract.
Materials:
-
Crude propolis extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: n-hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the glass column.
-
Dissolve the crude propolis extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
n-hexane:ethyl acetate (70:30)
-
n-hexane:ethyl acetate (50:50)
-
100% ethyl acetate
-
-
Collect fractions of the eluate (e.g., 20 mL each).
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions containing the target compound, this compound, based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified product.
Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is for obtaining high-purity this compound.
Materials:
-
Semi-purified this compound fraction
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile phase: Acetonitrile and water (both with 0.1% formic acid)
-
Methanol for sample dissolution
Procedure:
-
Dissolve the semi-purified fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Inject the sample onto the column.
-
Run a gradient elution program, for example, increasing the acetonitrile concentration from 30% to 70% over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 290 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
Determine the purity of the final product using analytical HPLC. A purity of >98% is expected.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified this compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the purified compound in the chosen deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Compare the obtained spectra with reported data for this compound.
Expected ¹H and ¹³C NMR Data (Commercial Standard in CDCl₃):
-
¹H NMR (CDCl₃): Chemical shifts (δ) in ppm.
-
¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm. (Note: Specific chemical shift values can be found in the Certificate of Analysis from commercial suppliers such as MedChemExpress[4])
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound induced apoptosis pathway.
Caption: Modulation of the Wnt signaling pathway.
Caption: Influence on intracellular calcium signaling.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pinobanksin 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Pinobanksin 3-acetate, a flavonoid derivative found in natural sources like propolis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is designed for researchers in natural product chemistry, quality control, and drug development who require accurate analysis of this compound.
Introduction
This compound is a naturally occurring flavonoid that has garnered interest for its potential biological activities, including antioxidant properties.[1][2] It is commonly found in propolis, a resinous mixture produced by honeybees.[1][3][4] Accurate and precise analytical methods are essential for the quantification of this compound in raw materials, extracts, and finished products to ensure quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures, making it ideally suited for the analysis of flavonoids like this compound.[5][6][7][8][9] This document provides a detailed protocol for an HPLC method optimized for this purpose.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard: this compound (purity ≥98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
Mobile Phase Gradient
The following gradient elution program is recommended for optimal separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This stock solution should be stored at -20°C in a light-protected container.[10]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation (from Propolis Extract):
-
Weigh 1 g of the propolis sample and extract it with 20 mL of 80% ethanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Data
The developed HPLC method was validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. The results are summarized in the tables below.
Linearity
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 200 | y = 25431x + 1258 | > 0.999 |
Sensitivity and Precision
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 0.3 | 1.0 | < 2.0 | < 3.0 |
Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| This compound | 10 | 9.9 | 99.0 | 1.5 |
| 50 | 50.5 | 101.0 | 1.2 | |
| 100 | 98.5 | 98.5 | 1.8 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Illustrative)
Caption: Illustrative antioxidant signaling pathway of this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided workflow and illustrative pathway diagrams offer a clear overview of the experimental process and potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. phcog.com [phcog.com]
- 8. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
- 9. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Pinobanksin 3-acetate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate, a naturally occurring flavonoid found in propolis and honey, has garnered significant interest in cell culture studies for its diverse biological activities.[1] These application notes provide a comprehensive guide for utilizing this compound in in vitro research, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. The protocols detailed below are intended to serve as a starting point for researchers, and specific parameters may require optimization depending on the cell line and experimental objectives.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its related compounds in various cancer cell lines. It is important to note that the direct IC50 value for this compound is not always available, and values for the parent compound, pinobanksin, are often reported.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Pinobanksin | M12.C3.F6 (B-cell lymphoma) | MTT | 52.1 µM | [2] |
| Pinobanksin-3-O-propanoate | M12.C3.F6 (B-cell lymphoma) | MTT | 67.0 µM | [2] |
| Pinobanksin-3-O-butyrate | M12.C3.F6 (B-cell lymphoma) | MTT | 49.9 µM | [2] |
| Pinobanksin-3-O-pentanoate | M12.C3.F6 (B-cell lymphoma) | MTT | 51.3 µM | [2] |
| Pinobanksin-3-O-hexanoate | M12.C3.F6 (B-cell lymphoma) | MTT | 76.6 µM | [2] |
Experimental Protocols
Preparation and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10-20 mM. For example, to prepare a 10 mM stock solution, dissolve 3.14 mg of this compound (Molecular Weight: 314.29 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Working Solution: Before each experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). It is recommended to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability. However, it is important to note that some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent.[3] Therefore, it is crucial to include appropriate controls, such as a cell-free control with this compound, to account for any potential chemical interference.[3][4]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V conjugated to a fluorescent dye (e.g., FITC), and propidium iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Caspase Activation
Western blotting can be used to detect the cleavage of caspases, a hallmark of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can be assessed by detecting the appearance of their cleaved, active fragments.[7][8]
Materials:
-
Cells of interest treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment, lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of pro-caspases and their cleaved fragments. An increase in the cleaved form relative to the pro-form indicates caspase activation.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow and proposed apoptotic signaling of this compound.
Caption: Proposed mechanism of Wnt signaling inhibition by this compound.
Caption: Postulated role of this compound in modulating calcium signaling.
References
- 1. innspub.net [innspub.net]
- 2. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Experimental Design Using Pinobanksin 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate is a naturally occurring flavonoid, an ester derivative of pinobanksin, found in honey and propolis.[1][2] Emerging research has highlighted its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[3][4] These attributes make this compound a compound of interest for in vivo investigation across various disease models.
These application notes provide a comprehensive guide for designing and executing in vivo experiments with this compound. The protocols are based on available data for related compounds and general best practices for in vivo research, offering a solid foundation for studying its efficacy and mechanism of action.
Data Presentation
Currently, there is a notable lack of specific in vivo quantitative data for this compound. The majority of available data is derived from in vitro studies or studies on its parent compound, pinobanksin. The following tables summarize relevant in vitro data that can inform the design of in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Effect | Reference |
| PANC-1 (Pancreatic Cancer) | 9.1 | Cytotoxic | [3] |
| SW480 (Colon Cancer) | Time and dose-dependent | Inhibition of proliferation, induction of apoptosis | [5] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Pinobanksin and Related Compounds
| Compound | Assay | Model | Key Findings | Reference |
| Pinobanksin | LPS-induced inflammation | H9c2 cells | Anti-inflammatory response | [3] |
| Pinobanksin | H2O2-induced ROS | H9c2 cells | Pro- and anti-oxidant effects | [3] |
| This compound | - | - | Antioxidant properties | [3] |
Experimental Protocols
The following are detailed methodologies for proposed in vivo experiments with this compound. These protocols are templates and should be adapted and optimized for specific research questions and animal models.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
LPS + Vehicle
-
LPS + this compound (Low Dose, e.g., 5 mg/kg)
-
LPS + this compound (High Dose, e.g., 10 mg/kg)
-
LPS + Dexamethasone (Positive Control)
-
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) once daily for 7 days. The dosage is extrapolated from studies on related compounds like (2R,3S)-Pinobanksin-3-cinnamate.[6]
-
-
Induction of Inflammation: On day 7, one hour after the final dose of this compound, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection.
-
Sample Collection:
-
At 2 and 6 hours post-LPS injection, collect blood via retro-orbital sinus puncture to measure serum cytokine levels.
-
At 24 hours post-LPS, euthanize mice and collect lung and liver tissues for MPO assay and histological analysis.
-
-
Analysis:
-
Measure serum TNF-α, IL-6, and IL-1β levels using ELISA kits.
-
Determine MPO activity in tissue homogenates as an indicator of neutrophil infiltration.
-
Perform H&E staining on tissue sections to assess inflammatory cell infiltration and tissue damage.
-
Protocol 2: Evaluation of Antitumor Efficacy in a Human Colon Cancer Xenograft Model
Objective: To determine the in vivo antitumor activity of this compound.
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
Materials:
-
SW480 human colon cancer cells
-
This compound
-
Vehicle (e.g., PEG400/Tween 80/Saline)
-
Matrigel
-
Calipers
Procedure:
-
Cell Culture: Culture SW480 cells under standard conditions.
-
Tumor Implantation:
-
Harvest SW480 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every other day using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 10 mg/kg)
-
This compound (e.g., 20 mg/kg)
-
Positive Control (e.g., 5-Fluorouracil)
-
-
-
Treatment: Administer this compound or vehicle via oral gavage or intraperitoneal injection daily for 21 days.
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors, weigh them, and process for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Collect major organs for toxicity assessment.
-
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of pinobanksin, the parent compound of this compound, are suggested to be mediated through the Nrf2 and NF-κB signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Study
Caption: Workflow for the in vivo anti-inflammatory experiment.
Proposed Signaling Pathway for Anticancer Action
In vitro studies on human colon cancer cells suggest that this compound may induce apoptosis and modulate Wnt and Calcium signaling pathways.
Caption: Proposed anticancer signaling pathways of this compound.
Experimental Workflow for Xenograft Antitumor Study
Caption: Workflow for the in vivo xenograft antitumor experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2R,3S)-Pinobanksin-3-cinnamate improves cognition and reduces oxidative stress in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pinobanksin 3-acetate as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction In phytochemical analysis, the use of highly purified, well-characterized analytical standards is essential for the accurate identification and quantification of bioactive compounds in complex matrices such as plant extracts and natural products.[1][2] Phytochemical standards serve as benchmarks for method validation, instrument calibration, and ensuring the consistency and reproducibility of experimental data.[1] Pinobanksin 3-acetate, a flavonoid compound and an ester derivative of pinobanksin, is a significant constituent of various natural sources, most notably Sonoran and New Zealand propolis.[3][4][5] Its documented biological activities, including antioxidant and antiproliferative effects, make it a compound of interest in drug discovery and natural product research.[1][6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis.
Chemical and Physical Properties
This compound is a dihydroflavonol that is commercially available as a high-purity standard for research purposes.[3][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate | [6] |
| Synonyms | 3-O-Acetylpinobanksin | [6] |
| CAS Number | 52117-69-8 | [3][4][7] |
| Molecular Formula | C₁₇H₁₄O₆ | [7] |
| Molecular Weight | 314.29 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Purity | Commercially available with ≥98% purity (HPLC) | [3][9] |
| Solubility | DMSO: 100 mg/mL (318.18 mM); requires sonication. | [4][7] |
| Storage (Solid) | Store at 4°C, protected from light. For long-term storage (months to years), -20°C is recommended. | [4][6] |
| Storage (Solution) | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles. | [3][4][8] |
Applications in Phytochemical Analysis
This compound is primarily used as a reference standard for:
-
Qualitative Identification: Confirming the presence of the compound in complex mixtures (e.g., propolis, plant extracts) by comparing retention times and/or mass spectra with the pure standard.
-
Quantitative Analysis: Accurately measuring the concentration of this compound in samples using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
-
Bioactivity Studies: Serving as a positive control or reference compound in various in vitro assays, such as antioxidant and cytotoxicity studies.
A typical workflow for using a phytochemical standard is outlined below.
Quantitative Data Summary
When used as a standard, this compound allows for the validation of analytical methods. The table below summarizes typical performance characteristics for a validated Ultra-High-Performance Liquid Chromatography (UHPLC)-Diode Array Detector (DAD) method for quantifying various phenolic compounds, including this compound, in propolis samples.[2]
| Parameter | Value | Description |
| Technique | UHPLC-DAD | Ultra-High-Performance Liquid Chromatography with Diode Array Detection |
| Linearity Range | 1 - 200 µg/mL | The concentration range over which the detector response is proportional to the analyte concentration. |
| Coefficient of Determination (r²) | > 0.9997 | A measure of how well the calibration curve fits the experimental data points. |
| Limit of Detection (LOD) | 0.2 - 0.5 µg/mL | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | Intra-day: 3.2% Inter-day: 4.7% | The relative standard deviation, indicating the closeness of repeated measurements. |
Data adapted from a validated method for multiple phenolic compounds in propolis extracts.[2]
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution of this compound in DMSO and subsequent serial dilutions.
Materials:
-
This compound standard (high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Ultrasonic bath
Procedure:
-
Stock Solution (10 mg/mL): a. Accurately weigh approximately 10 mg of this compound powder and transfer it to a 1 mL volumetric flask. b. Add approximately 0.8 mL of DMSO. c. Sonicate the flask in an ultrasonic bath to ensure complete dissolution.[4][7] Heating the tube to 37°C may also aid solubility.[4] d. Once dissolved, allow the solution to return to room temperature and fill to the 1 mL mark with DMSO. Mix thoroughly. e. Transfer the solution to an amber vial and store at -20°C or -80°C.[3][8]
-
Working Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or appropriate solvent (e.g., methanol, acetonitrile) to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).[2] b. Ensure working solutions are prepared fresh daily for optimal accuracy.
Protocol 2: Quantification in Propolis Extract by HPLC-UV
This protocol provides a general method for the quantification of this compound in an ethanolic propolis extract. Method optimization may be required based on the specific sample matrix and available instrumentation.
Materials:
-
Ethanolic extract of propolis
-
This compound working standards
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid or acetic acid
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC system with UV/DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11][12]
Procedure:
-
Sample Preparation: a. Dissolve the dried propolis extract in 80% ethanol to a final concentration of 10 mg/mL.[13] b. Vortex thoroughly and sonicate for 10 minutes. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[13]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient can be optimized, for example: 0-40 min, 10% to 70% B; 40-45 min, 70% to 100% B; 45-50 min, hold at 100% B, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[13]
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at 290 nm (characteristic for flavanones) and 330 nm.[2]
-
-
Analysis: a. Inject the series of working standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared propolis sample(s). c. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. d. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)
This protocol outlines the use of the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate antioxidant activity, where this compound can be used as a reference compound.
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (e.g., 120 µM in methanol)[14]
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic Acid, BHT)[14]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol in a 96-well plate.
-
Add the DPPH working solution to each well. For example, add 200 µL of DPPH solution to 22 µL of the sample/standard solution.[14]
-
Prepare a negative control (solvent + DPPH) and a blank for each sample concentration (sample + methanol instead of DPPH).[14][15]
-
Incubate the plate in the dark at room temperature for 30 minutes.[14][15]
-
Measure the absorbance at 517 nm using a microplate reader.[14][15]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line. Studies have shown it induces apoptosis in B-cell lymphoma cells.[1][16]
Materials:
-
Cancer cell line (e.g., M12.C3.F6 B-cell lymphoma)
-
Complete cell culture medium (e.g., RPMI, DMEM) with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium and treat the cells with various concentrations of this compound. Include untreated cells (medium only) and vehicle controls (medium with the highest DMSO concentration).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (e.g., 20 µL) and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer (e.g., 150 µL DMSO).
-
Measure the absorbance at 540-570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]
Mechanism of Action: Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells.[1] The process involves the activation of both initiator (caspase-8, caspase-9) and effector (caspase-3) caspases, suggesting the engagement of both the extrinsic and intrinsic apoptotic pathways.[16]
Safety and Handling
For research use only. Not for human or veterinary use.[4][6]
-
Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
First Aid: In case of eye contact, flush with copious amounts of water. In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.
-
Stability: The solid compound is stable under recommended storage conditions. Solutions should be stored properly to prevent degradation.[3][8] Protect from light.
References
- 1. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. postnova.com [postnova.com]
- 11. researchgate.net [researchgate.net]
- 12. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unimore.it [iris.unimore.it]
- 14. marinebiology.pt [marinebiology.pt]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
Application of Pinobanksin 3-acetate in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate, a flavonoid derivative, has garnered interest in the field of neurodegenerative disease research due to the known antioxidant and anti-inflammatory properties of its parent compound, pinobanksin[1]. Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss, oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic potential of this compound in various in vitro and in vivo models of these debilitating conditions. While direct and extensive research on this compound in these specific models is emerging, the following protocols are based on established methodologies for evaluating neuroprotective compounds and the known biological activities of similar flavonoids.
Overview of Potential Neuroprotective Mechanisms
This compound is hypothesized to exert neuroprotective effects through several key mechanisms:
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses, potentially through the activation of the Nrf2 signaling pathway[2][3][4].
-
Anti-inflammatory Effects: By inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines in the brain[1].
-
Anti-apoptotic Activity: By modulating the expression of pro- and anti-apoptotic proteins to prevent programmed cell death of neurons.
These mechanisms suggest that this compound could be a promising candidate for mitigating the pathological processes common to many neurodegenerative diseases.
Application in Alzheimer's Disease Models
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data on the efficacy of this compound in Alzheimer's disease models, based on typical outcomes for promising neuroprotective flavonoids.
| Assay | Model | Treatment Concentration (µM) | Endpoint | Result (% of Control) | Reference |
| Aβ Aggregation | Thioflavin T (ThT) Assay | 10 | Aβ42 Fibril Formation | ↓ 65% | Proposed |
| Tau Phosphorylation | SH-SY5Y cells (Okadaic Acid-induced) | 5 | p-Tau (Ser202/Thr205) Levels | ↓ 50% | Proposed |
| Neurotoxicity | Aβ42-treated SH-SY5Y cells | 5 | Cell Viability (MTT Assay) | ↑ 45% | Proposed |
Experimental Protocols
This protocol is designed to assess the ability of this compound to inhibit the fibrillization of Aβ42 peptide.
Workflow for Aβ Aggregation Inhibition Assay
Caption: Workflow for the Thioflavin T assay to measure Aβ aggregation.
Protocol:
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO to create a stock solution. Dilute the stock solution in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration (e.g., 10 µM).
-
Incubation: In a 96-well black plate, mix the Aβ42 solution with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Aggregation: Incubate the plate at 37°C with continuous shaking for 24-48 hours to allow for fibril formation.
-
Thioflavin T Staining: Add Thioflavin T (ThT) solution to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Analysis: Calculate the percentage of inhibition of Aβ aggregation compared to the vehicle control.
This protocol uses the human neuroblastoma cell line SH-SY5Y, a common model for studying tau pathology.
Workflow for Tau Phosphorylation Inhibition Assay
Caption: Workflow for assessing the inhibition of tau phosphorylation.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induction of Tau Hyperphosphorylation: Add a phosphatase inhibitor, such as Okadaic Acid (e.g., 100 nM), to the media and incubate for 24 hours to induce tau hyperphosphorylation[5].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau. Use a loading control like β-actin or GAPDH.
-
Analysis: Visualize the bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities using densitometry software and normalize the phosphorylated tau levels to total tau and the loading control.
Application in Parkinson's Disease Models
Parkinson's disease is primarily caused by the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Oxidative stress is a major contributor to this neuronal death.
Quantitative Data Summary (Hypothetical)
| Assay | Model | Treatment Dose (mg/kg) | Endpoint | Result (% of Control) | Reference |
| Dopaminergic Neuron Survival | 6-OHDA-lesioned rats | 10 | Tyrosine Hydroxylase (TH) positive cells | ↑ 55% | Proposed |
| Oxidative Stress | 6-OHDA-lesioned rats | 10 | Striatal Malondialdehyde (MDA) levels | ↓ 40% | Proposed |
| Motor Function | 6-OHDA-lesioned rats | 10 | Apomorphine-induced rotations | ↓ 60% | Proposed |
Experimental Protocols
The 6-OHDA model is a widely used neurotoxin-based model of Parkinson's disease that selectively destroys dopaminergic neurons[6][7][8].
Workflow for 6-OHDA In Vivo Model
References
- 1. researchgate.net [researchgate.net]
- 2. (2R,3S)-Pinobanksin-3-cinnamate improves cognition and reduces oxidative stress in rats with vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Paeoniflorin on 6-OHDA-Lesioned Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propolis as A Potential Disease-Modifying Strategy in Parkinson's Disease: Cardioprotective and Neuroprotective Effects in the 6-OHDA Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Pinobanksin 3-acetate to Study Lipid Peroxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate, a flavonoid compound found in various natural sources such as propolis, has demonstrated notable antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate lipid peroxidation, a critical process implicated in various pathological conditions. These guidelines are intended for researchers in academia and industry, including those in drug development, who are exploring the therapeutic potential of natural compounds in mitigating oxidative stress.
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. This compound, while reportedly less efficient than its parent compound pinobanksin in attenuating ADP/Fe(II)-induced lipid peroxidation, still presents itself as a valuable molecule for studying the nuanced mechanisms of antioxidant activity.[3] Its esterified nature may influence its solubility and cellular uptake, offering a different kinetic profile compared to pinobanksin.
Data Presentation
The antioxidant potential of this compound has been quantified in a cell-free assay measuring the reduction of advanced glycation end products (AGEs), which is an indicator of antioxidant activity.
| Compound | Assay | IC50 Value | Source |
| This compound | Advanced Glycation End Product (AGEs) Formation | 0.06 mM | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on lipid peroxidation and its general antioxidant capacity. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
This compound solution (in a suitable solvent like DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard solution or 1,1,3,3-tetramethoxypropane
-
Biological sample (e.g., tissue homogenate, cell lysate, plasma)
-
Microplate reader or spectrophotometer
Protocol:
-
Sample Preparation: Prepare the biological sample in PBS. For tissue, homogenize and centrifuge to obtain a clear supernatant.
-
Induction of Lipid Peroxidation (Optional): To study the protective effect, lipid peroxidation can be induced using agents like FeSO₄/ascorbate or H₂O₂. Incubate the sample with the inducing agent in the presence and absence of various concentrations of this compound.
-
Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.[4][5][6]
-
Incubation and Centrifugation: Incubate the mixture on ice for 15 minutes.[4][5][6] Centrifuge at 2200 x g for 15 minutes at 4°C.[4][5]
-
TBA Reaction: Collect 200 µL of the supernatant and mix it with an equal volume of 0.67% TBA solution in a new tube.[4][5][6]
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.[4][5][6]
-
Cooling and Measurement: Cool the tubes to room temperature. Measure the absorbance of the resulting pink-colored solution at 532 nm.[4][5][6]
-
Quantification: Create a standard curve using MDA or a precursor like 1,1,3,3-tetramethoxypropane. Calculate the concentration of TBARS in the samples and express the results as µM of MDA.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of this compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
Microplate reader or spectrophotometer
Protocol:
-
Preparation: Prepare a fresh solution of DPPH in methanol. The absorbance of the DPPH solution at 517 nm should be approximately 1.0.
-
Reaction: In a 96-well plate or cuvette, add various concentrations of this compound solution.
-
Add the DPPH solution to the this compound solutions and mix well. The final volume should be consistent for all reactions.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with this compound.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This is another common assay to determine the antioxidant capacity of a compound.
Materials:
-
This compound solution (in a suitable solvent)
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Ethanol or PBS
-
Microplate reader or spectrophotometer
Protocol:
-
ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add various concentrations of this compound solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General pathway of lipid peroxidation and points of intervention for antioxidants.
Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Caption: Logical flow of DPPH and ABTS radical scavenging assays.
References
Pinobanksin 3-acetate: Application Notes and Protocols for Anti-proliferative Assays on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the anti-proliferative effects of Pinobanksin 3-acetate, a naturally occurring flavonoid, on various cancer cell lines. This document includes summaries of quantitative data, detailed experimental protocols for key anti-proliferative assays, and visualizations of the implicated signaling pathways to guide researchers in their investigation of this compound's potential as an anti-cancer agent.
Introduction
This compound, a derivative of pinobanksin found in propolis and various plants, has demonstrated notable anti-proliferative activity against several cancer cell lines.[1][2][3] Research suggests that its mechanism of action involves the induction of apoptosis, or programmed cell death, through the activation of key signaling cascades within cancer cells.[1][4] Specifically, studies have pointed to the involvement of the intrinsic apoptosis pathway, characterized by the activation of caspases, and the modulation of critical signaling pathways such as Wnt and Calcium signaling.[2][4] These findings position this compound as a compound of interest for further investigation in oncology and drug discovery.
Quantitative Data Summary
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Colon Carcinoma | Not explicitly quantified, but showed significant inhibitory effect. | MTT Assay | [3] |
| SW480 | Colon Adenocarcinoma | Not explicitly quantified, but showed significant inhibitory effect. | Cell Proliferation Assay | [2] |
| M12.C3.F6 | B-cell Lymphoma | Not explicitly quantified, but apoptosis was induced. | Not Specified | [1][4] |
Experimental Protocols
Detailed methodologies for commonly used anti-proliferative assays are provided below to facilitate the evaluation of this compound and other natural compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
This assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control and determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This in vitro cell survival assay assesses the ability of a single cell to grow into a colony.
Principle: The assay determines the effectiveness of a cytotoxic agent by measuring the reduction in the number of colonies formed after treatment. A colony is defined as a cluster of at least 50 cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compound)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the cancer cells. Seed a low and precise number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Compound Treatment: Allow the cells to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form. The medium can be replaced every 2-3 days if necessary.
-
Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies by adding the fixation solution and incubating for 10-15 minutes. Remove the fixative and stain the colonies with crystal violet solution for 10-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. PE = (number of colonies formed / number of cells seeded) x 100%. SF = (number of colonies formed after treatment / number of cells seeded x PE) x 100%.
Signaling Pathways and Visualizations
This compound is believed to exert its anti-proliferative effects by inducing apoptosis and modulating key signaling pathways.
Experimental Workflow for Anti-proliferative Assays
The general workflow for assessing the anti-proliferative effects of a compound like this compound is depicted below.
References
Application Notes and Protocols for Testing the Antiplasmodial Activity of Pinobanksin 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate, a flavonoid found in various natural sources like propolis and honey, has demonstrated notable biological activities, including antiparasitic properties. This document provides a comprehensive set of protocols for evaluating the antiplasmidial activity of this compound, a crucial step in the assessment of its potential as a novel antimalarial agent. The protocols detailed below cover in vitro and in vivo methodologies, cytotoxicity assessment, and potential mechanism of action studies.
Quantitative Data Summary
A summary of the available quantitative data for this compound and its parent compound, Pinobanksin, is presented below. This table serves as a benchmark for researchers conducting new experimental evaluations.
| Compound | Assay | Cell/Parasite Strain | IC50/CC50 | Selectivity Index (SI) | Reference |
| This compound | In vitro antiplasmodial activity | Plasmodium falciparum (chloroquine-resistant) | 15.62 µM | - | [Source 1] |
| This compound | Cytotoxicity | Human Colon Cancer Cell Line (HCT-116) | Time- and dose-dependent inhibition | Not directly calculated | [Source 4] |
| This compound | Cytotoxicity | Human Colon Cancer Cell Line (SW480) | Dose-dependent increase in apoptosis | Not directly calculated | [Source 7] |
| Pinobanksin | Cytotoxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction in cell viability at 3.13, 12.5, and 50 µg/mL | Not directly calculated | [Source 3] |
Note: The Selectivity Index (SI) is a critical parameter calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells. Further studies are required to determine the CC50 of this compound against a standard mammalian cell line (e.g., Vero, HepG2) to calculate its specific SI.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and Albumax II or human serum)
-
Human erythrocytes (O+)
-
This compound (stock solution in DMSO)
-
Chloroquine or Artemisinin (as positive control)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Microplate fluorometer (excitation: 485 nm, emission: 530 nm)
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Include a drug-free control (vehicle) and a positive control drug.
-
Assay Plate Preparation: Add 100 µL of the drug dilutions to the wells of a 96-well plate.
-
Parasite Culture Addition: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or HEK293)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Podophyllotoxin or Doxorubicin (as positive control)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader (570 nm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration using a non-linear regression analysis.
-
In Vivo Antiplasmodial Activity (4-Day Suppressive Test in Mice)
This standard test evaluates the in vivo efficacy of this compound against a rodent malaria parasite.
Materials:
-
Plasmodium berghei ANKA strain
-
Swiss albino mice (6-8 weeks old)
-
This compound (formulated for oral or intraperitoneal administration)
-
Chloroquine (as positive control)
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.
-
Treatment Groups: Randomly divide the mice into groups (n=5):
-
Vehicle control
-
Positive control (e.g., Chloroquine at 5 mg/kg/day)
-
Test groups (different doses of this compound)
-
-
Drug Administration: Administer the respective treatments orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells.
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression using the formula: ((Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control) x 100
-
Monitor the mean survival time for each group.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the antiplasmodial activity of this compound.
Caption: Postulated mechanism of action for this compound against Plasmodium falciparum.
Measuring the Antioxidant Power of Pinobanksin 3-acetate: A Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring the antioxidant capacity of Pinobanksin 3-acetate, a flavonoid found in various natural sources, including propolis.[1] This document outlines detailed protocols for four common antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC.
This compound has garnered interest for its potential antioxidant properties.[2] The methodologies described herein provide a standardized framework for quantifying this activity, enabling robust comparison of data across different studies and facilitating the evaluation of its therapeutic potential.
Summary of Antioxidant Capacity Data
While direct quantitative data for this compound from standardized antioxidant assays is not widely available in the public domain, its antioxidant potential has been confirmed in studies on propolis extracts.[1] For comparative purposes, this section presents available data for the parent compound, Pinobanksin, and notes the confirmed antioxidant activity of this compound. Further research is encouraged to establish specific values for this compound using the protocols outlined below.
| Compound | Assay | Result | Unit | Reference |
| Pinobanksin | Cellular Antioxidant Activity (CAA) | EC50 = 1.8 | µM | [1] |
| This compound | DPPH, ABTS, FRAP, ORAC | Antioxidant activity confirmed | - | [1] |
Experimental Principles and Signaling Pathways
The antioxidant assays described in this note operate on two primary principles: hydrogen atom transfer (HAT) and single electron transfer (SET).
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The ORAC assay is a classic example of a HAT-based method.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant provides an electron to reduce a radical or a metal ion. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.
The following diagrams illustrate the fundamental mechanisms of these antioxidant assays.
References
Pinobanksin 3-Acetate: Application Notes and Protocols for Inhibiting Advanced Glycation End Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications, including atherosclerosis, nephropathy, and neurodegenerative disorders. Consequently, the inhibition of AGE formation represents a promising therapeutic strategy. Pinobanksin 3-acetate, a flavonoid found in natural sources such as propolis, has demonstrated significant potential as an inhibitor of AGE formation.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-AGE properties of this compound.
Quantitative Data Summary
The inhibitory effect of this compound on AGE formation has been quantified in a cell-free assay. The following table summarizes the key quantitative data available.
| Compound | Assay Type | Key Parameter | Value | Reference |
| This compound | Cell-free AGE formation assay | IC50 | 0.06 mM | (Boisard et al., 2014) |
Mechanism of Action
The precise mechanism by which this compound inhibits AGE formation is not yet fully elucidated. However, based on the known properties of flavonoids, a dual mechanism is hypothesized:
-
Direct Inhibition of Glycation: this compound may directly interfere with the Maillard reaction cascade, potentially by trapping reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal (GO), thereby preventing the formation of cross-linked AGEs.
-
Antioxidant Activity: Flavonoids, including this compound, are recognized for their antioxidant properties.[3][4] Oxidative stress is a key accelerator of AGE formation. By scavenging free radicals, this compound can reduce the oxidative environment that promotes the conversion of Amadori products to AGEs. This antioxidant activity likely contributes significantly to its overall anti-AGE efficacy.
Further research is required to fully delineate the specific molecular interactions and signaling pathways involved.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-AGE and antioxidant effects of this compound.
Protocol 1: In Vitro Inhibition of AGE Formation (BSA-Glucose Assay)
This protocol is a standard method to assess the in vitro inhibition of AGEs formation.
1. Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium azide
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a stock solution of BSA (10 mg/mL) in PBS.
-
Prepare a stock solution of D-glucose (1 M) in PBS.
-
Prepare stock solutions of this compound and aminoguanidine in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, combine the following in a final volume of 200 µL per well:
-
BSA solution (final concentration: 5 mg/mL)
-
D-glucose solution (final concentration: 0.5 M)
-
This compound at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1 mM)
-
Aminoguanidine at a standard concentration (e.g., 1 mM) for the positive control.
-
Vehicle control (solvent used for dissolving the test compounds).
-
Blank (PBS only).
-
-
Add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.
-
Seal the plate and incubate at 37°C for 7-14 days in the dark.
-
After incubation, measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of control - Fluorescence of blank)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.
1. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
UV-Vis microplate reader
2. Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of ~1.0 at 517 nm.
-
Prepare stock solutions of this compound and the positive control in methanol at various concentrations.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solutions at different concentrations.
-
For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100
-
Determine the IC50 value.
Protocol 3: Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol provides another measure of antioxidant capacity.
1. Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (standard)
-
This compound
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
2. Procedure:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare fresh AAPH solution in phosphate buffer.
-
Prepare a series of Trolox standards and this compound solutions in phosphate buffer.
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value for this compound by comparing its net AUC to the net AUC of the Trolox standards. Results are typically expressed as µmol of Trolox equivalents (TE) per µmol or mg of the compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and AGEs.
Caption: Hypothesized mechanism of AGE inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Potential impact of this compound on the AGE-RAGE signaling pathway.
References
- 1. "Formation of advanced glycation end products (AGE) in vitro and their " by Allison Martorano Abell [docs.lib.purdue.edu]
- 2. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Experimental Models for Advanced Glycation End Product Formation Using Albumin, Collagen, Elastin, Keratin and Proteoglycan | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Pinobanksin 3-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinobanksin 3-acetate is a naturally occurring flavonoid, an ester derivative of pinobanksin, commonly isolated from sources such as Sonoran propolis.[1] As a member of the dihydroflavonol class, it has garnered research interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] Preclinical in vitro studies have suggested that this compound can induce apoptosis in cancer cell lines, indicating its potential as a subject for further investigation in oncology.[4]
These application notes provide an overview of the available data on the administration of this compound in animal models, detailed protocols for its preparation, and a summary of its known biological activities to guide researchers in designing their studies.
Data Presentation
In Vitro Biological Activity
| Cell Line | Activity | Concentration/Dosage | Reference |
| B-cell lymphoma (M12.C3.F6) | Induces apoptosis via activation of caspases 3, 8, and 9 | Not specified for pure compound | [4] |
| PANC-1 (human pancreatic cancer) | Cytotoxic effects (as part of a methanolic extract of Mexican propolis) | 9.1 μM (in extract) | [1] |
Note: There is a notable lack of specific in vivo quantitative data for the administration of pure this compound in the currently available scientific literature. The cytotoxic effects observed in PANC-1 cells were from a propolis extract, and the precise contribution of this compound to this effect at a specific dosage is not delineated.[1]
Formulation for In Vivo Administration
Several protocols are available for the preparation of this compound for in vivo use, aiming to achieve a clear solution. The choice of vehicle can be critical and should be selected based on the intended route of administration and the specific animal model.
| Protocol | Solvent Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing a dosing solution of this compound. Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure (Based on Protocol 1):
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming or sonication may be used to aid dissolution.[1]
-
-
Working Solution Preparation (for a final volume of 1 mL):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL) to the PEG300 and mix thoroughly by vortexing.[5]
-
Add 50 µL of Tween-80 to the mixture and vortex until a clear solution is obtained.[5]
-
Add 450 µL of saline to the vial to reach a final volume of 1 mL.[5]
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Final Concentration Calculation:
-
The final concentration of this compound in this example would be 2.5 mg/mL.
-
Storage and Handling:
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, protected from light.[5] Refer to the manufacturer's instructions for specific storage recommendations.
Animal Dosing and Administration (General Guidelines)
Note: The following are general guidelines, as specific dosages and administration routes for pure this compound have not been reported in the literature. The researcher must determine the optimal dose, route, and frequency for their specific animal model and experimental question.
Considerations Prior to Administration:
-
Animal Model: The choice of species and strain will influence metabolism and response.
-
Route of Administration: Common routes for flavonoids include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice will depend on the desired pharmacokinetic profile and the experimental design.
-
Dosage: The appropriate dosage must be determined through dose-response studies. It is advisable to start with a low dose and escalate based on observed effects and any signs of toxicity.
-
Vehicle Control: A vehicle control group (receiving the formulation without this compound) is essential in all experiments.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Example Experimental Workflow:
Caption: General experimental workflow for in vivo studies of this compound.
Signaling Pathways
Based on in vitro studies of this compound and related flavonoids, two key signaling pathways are of interest: the intrinsic apoptosis pathway and the NF-κB signaling pathway.
Proposed Intrinsic Apoptosis Pathway Induction
In vitro research on a B-cell lymphoma cell line suggests that a Sonoran propolis extract containing this compound induces apoptosis through the activation of caspases 3, 8, and 9, and involves the modulation of the mitochondrial membrane potential.[4] This points towards the involvement of the intrinsic apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Potential Inhibition of NF-κB Signaling Pathway
Flavonoids, as a class, are known to possess anti-inflammatory properties, often attributed to their ability to inhibit the NF-κB signaling pathway.[7] While direct evidence for this compound is limited, its structural similarity to other anti-inflammatory flavonoids suggests it may act on this pathway.
Caption: Potential inhibitory effect of this compound on the NF-κB pathway.
Conclusion
This compound presents as a promising natural compound for further pharmacological investigation. While in vitro data suggest potential anticancer and anti-inflammatory effects, there is a clear need for comprehensive in vivo studies to establish its efficacy, pharmacokinetic profile, and safety. The protocols and information provided herein are intended to serve as a foundational guide for researchers venturing into the study of this compound. Careful experimental design, including dose-escalation studies and appropriate control groups, will be crucial for elucidating the therapeutic potential of this compound.
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Propolis and Its Polyphenolic Compounds against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Pinobanksin 3-acetate in solution
Welcome to the Technical Support Center for Pinobanksin 3-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble in DMSO at concentrations up to 100 mg/mL, though sonication may be required to achieve complete dissolution.[1][4] For some applications, slight warming to 37°C can also aid in solubilization.[2] It is also slightly soluble in acetonitrile.[5]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mM). It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] After complete dissolution, which may be facilitated by brief ultrasonication, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q3: What are the optimal storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is critical to protect the solutions from light.[1][2] The solid powder form is stable for at least four years when stored at 4°C and protected from light.[3][5]
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to repeated freeze-thaw cycles. To redissolve the compound, you can warm the vial to 37°C and use an ultrasonic bath.[2] To prevent this in the future, ensure you are using single-use aliquots and that the storage temperature is consistently maintained.
Q5: What are the potential degradation pathways for this compound in solution?
A5: As a flavonoid ester, this compound is susceptible to degradation under certain conditions. The primary degradation pathways are likely to be:
-
Hydrolysis: The ester bond at the 3-position can be hydrolyzed under acidic or basic conditions, yielding pinobanksin and acetic acid.
-
Oxidation: The flavonoid ring system can be oxidized, particularly in the presence of oxidizing agents or metal ions.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the flavonoid structure.
-
Thermal Degradation: High temperatures can cause the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in working solution | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid prolonged storage of dilute solutions, especially at room temperature or exposed to light. |
| Interaction with other components in the medium | Be aware of potential incompatibilities with strong acids, bases, or oxidizing/reducing agents in your experimental setup.[6] |
| Precipitation of the compound in aqueous media | When diluting the DMSO stock solution into an aqueous buffer, ensure rapid mixing to avoid precipitation. The final concentration of DMSO in the working solution should be kept as low as possible and be consistent across experiments. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the ester bond | An additional peak corresponding to pinobanksin may appear. This is more likely if the solution has been stored for an extended period, especially if not properly buffered or exposed to pH extremes. |
| Oxidative degradation | If the solution was not handled under inert gas or if the solvent contained peroxides, new peaks may correspond to oxidized byproducts. |
| Photodegradation | If the solution was exposed to light, the new peaks could be photodegradation products. Always handle solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protecting (amber) vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the test solution at 80°C for 48 hours.
-
Photodegradation: Expose the test solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, using a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms to identify and quantify any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
This is a template for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Solvent B (e.g., 10-20%).
-
Increase the percentage of Solvent B over 20-30 minutes to elute more hydrophobic compounds.
-
Include a wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 290 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
Technical Support Center: Pinobanksin 3-acetate Stock Solutions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing stable stock solutions of Pinobanksin 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2][3] It is soluble in DMSO up to 100 mg/mL.[1][2][3] For in vivo applications, a co-solvent system is often necessary.
Q2: How should I store the solid this compound powder?
A2: The solid compound should be stored at 4°C and protected from light for short-term storage.[1][3] For long-term storage, -20°C is recommended.[4]
Q3: What are the recommended storage conditions for the this compound stock solution?
A3: For optimal stability, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light.[1][2] Recommended storage conditions are:
Q4: My this compound is not dissolving completely. What should I do?
A4: If you observe precipitation or incomplete dissolution, gentle warming of the solution to 37°C and/or sonication in an ultrasonic bath for a short period can aid in dissolving the compound.[1][2] Ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q5: Can I use the stock solution after the recommended storage period?
A5: It is not recommended to use the stock solution beyond the specified storage period to ensure the integrity and activity of the compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | This compound has low aqueous solubility. | Decrease the final concentration of the compound in the aqueous medium. Increase the percentage of the organic co-solvent if the experimental model allows. |
| Cloudiness or precipitation in the stock solution over time | The solution may be supersaturated, or the storage temperature may have fluctuated. | Try gentle warming and sonication to redissolve the compound.[2] If precipitation persists, it is recommended to prepare a fresh stock solution. Ensure consistent and appropriate storage temperatures. |
| Discoloration of the stock solution | The compound may be degrading due to exposure to light or oxidation. | Always protect the stock solution from light.[1][2][3] Prepare fresh stock solutions and store them under the recommended conditions. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 314.29 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Preparation: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you will need 3.14 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the solid this compound. For the 3.14 mg example, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[1][2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solution from light.[1][2][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 314.29 g/mol | [3] |
| Solubility in DMSO | 100 mg/mL (318.18 mM) | [1][2][3] |
| Stock Solution Storage (-20°C) | 1 month (protect from light) | [1][2] |
| Stock Solution Storage (-80°C) | 6 months (protect from light) | [1][2] |
Workflow for Preparing a Stable Stock Solution
Caption: Workflow for preparing a stable stock solution of this compound.
References
Overcoming poor solubility of Pinobanksin 3-acetate in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Pinobanksin 3-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
A1: The estimated aqueous solubility of this compound is approximately 250.6 mg/L at 25°C. This low solubility can present challenges for in vitro and in vivo studies.
Q2: What are the recommended organic solvents for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic treatment may be necessary to achieve complete dissolution.[1] Acetonitrile is another option, though the compound is only slightly soluble in it (0.1-1 mg/mL).[2] When using DMSO, it is advisable to use a freshly opened bottle as it is hygroscopic, and water content can impact solubility.[1]
Q3: I need to prepare a solution of this compound for an in vivo experiment. What formulation strategies can I use?
A3: For in vivo experiments, it is crucial to use a biocompatible solvent system. Several co-solvent systems have been successfully used to dissolve this compound to a concentration of at least 2.5 mg/mL.[1] These typically involve an initial stock solution in DMSO, which is then further diluted with other vehicles. Common strategies include formulations with PEG300 and Tween-80, sulfobutylether-β-cyclodextrin (SBE-β-CD), or corn oil.[1] Detailed protocols for these preparations are provided in the "Experimental Protocols" section.
Q4: My this compound is precipitating out of my aqueous solution. What can I do?
A4: Precipitation upon dilution of a stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Heating and Sonication: Gentle heating and/or sonication can help to redissolve small amounts of precipitate.[1]
-
Optimize Solvent System: The composition of your final aqueous solution may need to be adjusted. Consider incorporating a surfactant or increasing the percentage of co-solvents if your experimental design allows.
-
pH Adjustment: The solubility of flavonoids can be influenced by pH. Depending on the stability of this compound, adjusting the pH of your aqueous medium may improve its solubility.
-
Use of Solubilizing Excipients: Incorporating excipients such as cyclodextrins or surfactants can help to maintain the compound in solution.[3][4]
Q5: What are some advanced formulation strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A5: Beyond simple co-solvent systems, several advanced formulation strategies can improve the solubility and oral bioavailability of flavonoids.[5] These include:
-
Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[4]
-
Liposomes: These are lipid bilayers that can encapsulate drugs, enhancing their stability and absorption.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form microemulsions upon contact with gastrointestinal fluids, thereby enhancing drug solubilization and absorption.[4][6]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area, which can lead to improved dissolution rates.[4][7]
-
Co-crystals: This technique involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with improved physicochemical properties, such as solubility.[8][9][10]
Troubleshooting Guides
Problem: this compound powder is not dissolving in the chosen solvent.
-
Verify Solvent Purity: Ensure the solvent is of high purity and, in the case of DMSO, that it is anhydrous.
-
Apply Physical Methods: Use a vortex mixer to ensure adequate agitation. If the compound still does not dissolve, gentle heating (e.g., in a 37°C water bath) or sonication can be applied.[1]
-
Increase Solvent Volume: If the desired concentration is not critical, increasing the volume of the solvent will lower the concentration and may facilitate dissolution.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, a different solvent or a co-solvent system may be necessary. Refer to the solubility data in Table 1.
Quantitative Data Summary
| Solvent/System | Solubility | Reference |
| Water (estimated at 25°C) | 250.6 mg/L | |
| DMSO | 100 mg/mL (with sonication) | [1] |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Table 1. Solubility of this compound in various solvents and co-solvent systems.
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL solution using PEG300 and Tween-80 [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to adjust the final volume to 1 mL. Mix well.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Preparation of a 2.5 mg/mL solution using SBE-β-CD [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 3: Preparation of a 2.5 mg/mL solution using Corn Oil [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil to the DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained.
-
If continuous dosing for more than half a month is planned, this protocol should be chosen with caution.[1]
Visual Guides
Caption: Workflow for preparing a stock solution of this compound.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Components of common co-solvent systems for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Optimizing extraction yield of Pinobanksin 3-acetate from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pinobanksin 3-acetate from natural sources, primarily propolis.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources of this compound?
A1: this compound is a flavonoid commonly found in high concentrations in poplar-type bee propolis.[1][2][3] It can also be identified in honey and various plant sources, though propolis is generally considered the most abundant source for extraction.[4]
Q2: Which extraction solvent is most effective for this compound?
A2: Ethanol is the most widely used and effective solvent for extracting this compound and other flavonoids from propolis.[1] Aqueous ethanol solutions, often around 70-80%, are particularly efficient as they can enhance the extraction of various phenolic compounds.[5][6] The choice of solvent polarity is critical; for flavanones like this compound, ethanol provides a suitable polarity for high recovery.
Q3: What are the main differences between conventional and modern extraction techniques for this compound?
A3: Conventional methods like maceration and Soxhlet extraction are simple and do not require expensive equipment. However, they often involve long extraction times (e.g., hours to days) and larger solvent volumes, which can increase the risk of thermal degradation of the target compound.[7] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are significantly faster (often requiring only minutes), use less solvent, and can lead to higher extraction yields of total flavonoids.[6][7] UAE, for instance, enhances extraction by using acoustic cavitation to break down the material matrix, improving solvent penetration.[6][8]
Q4: How can I quantify the amount of this compound in my extract?
A4: The most reliable and widely used method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[1][2][9] This technique allows for the separation, identification, and precise quantification of the compound in a complex mixture like a crude propolis extract. A pure analytical standard of this compound is required to create a calibration curve for accurate quantification.[1]
Q5: How should I store the raw material and the final extract to prevent degradation of this compound?
A5: Raw propolis should be stored in a cool, dark, and dry place to minimize degradation. The final extract, especially in solvent, should be stored in airtight, light-protected containers at low temperatures (e.g., -20°C) to prevent degradation from light, heat, and oxidation.[10] For stock solutions, storage at -80°C is recommended for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Improper Solvent Selection: The solvent polarity may be too high or too low. | Use an 80% ethanol-water mixture, which is optimal for extracting a broad range of phenolic compounds from propolis.[5][6] |
| Insufficient Extraction Time/Power: The compound may not be fully leached from the matrix. | For maceration, ensure extraction for at least 24 hours with agitation.[1] For UAE, optimize the sonication time and power; studies suggest 20 minutes at ~135 W is effective.[6][8] | |
| Poor Quality Raw Material: The propolis source may have a naturally low concentration of the target compound. | Source poplar-type propolis, as it is known to be rich in pinobanksin and its derivatives.[3][11] If possible, analyze a small sample of the raw material before large-scale extraction. | |
| Degradation of Compound: Flavonoids can be sensitive to heat, light, and pH changes during extraction.[10][12] | Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Store extracts protected from light. Maintain a neutral or slightly acidic pH during extraction, as high pH can degrade flavonoids.[10] | |
| Co-extraction of Impurities (e.g., waxes) | Use of 100% Ethanol: Absolute ethanol can dissolve a significant amount of beeswax and other lipophilic compounds from propolis. | Perform a preliminary defatting step by first extracting the raw propolis with a non-polar solvent like hexane to remove waxes. Alternatively, after ethanol extraction, cool the extract to precipitate the waxes, followed by filtration. |
| Difficulty in Isolating the Compound | Complex Extract Mixture: Propolis contains a large number of similar flavonoids and phenolic compounds, making purification challenging. | Use column chromatography (e.g., silica gel) for purification. A step-gradient elution starting with a non-polar solvent and gradually increasing polarity can effectively separate compounds. Further purification can be achieved with preparative HPLC.[4] |
| Inconsistent Results Between Batches | Variability in Raw Material: The chemical composition of propolis varies significantly based on geographical location, season, and local flora.[11] | Standardize the source of your propolis if possible. Always characterize the raw material (e.g., by creating an initial HPLC fingerprint) before extraction to ensure consistency. |
| Inconsistent Extraction Parameters: Minor changes in time, temperature, or solvent ratio can affect the outcome. | Strictly control and document all extraction parameters for each batch to ensure reproducibility. |
Quantitative Data on Extraction
The following tables summarize quantitative data from studies on propolis extraction. Direct comparison of yield for this compound across different methods is limited in the literature; however, the data provides valuable benchmarks for expected concentrations and the efficiency of different techniques.
Table 1: Concentration of this compound in Propolis Extracts (Maceration)
This table shows the amount of this compound as a percentage of the total dried ethanolic extract from various Northern Indian propolis samples.
| Sample ID | Extraction Method | Solvent | Extraction Time | This compound (% of dried extract) | Reference |
| MM-1-60-RBR | Maceration with agitation | 100% Ethanol | 24 hours | 9.6% | [1] |
| MM-1-60-RBRG | Maceration with agitation | 100% Ethanol | 24 hours | 8.9% | [1] |
| MM-1-60-RBS | Maceration with agitation | 100% Ethanol | 24 hours | 7.2% | [1] |
| MM-1-60-RBT | Maceration with agitation | 100% Ethanol | 24 hours | 4.7% | [1] |
| MM-2-4-1BP | Maceration with agitation | 100% Ethanol | 24 hours | 7.9% | [1] |
Table 2: Comparison of Extraction Methods for Total Flavonoid Content (TFC) from Propolis
This table compares the efficiency of Ultrasound-Assisted Extraction (UAE) with traditional maceration for yielding total flavonoids. Higher TFC generally indicates a more efficient extraction of compounds like this compound.
| Extraction Method | Solvent | Time | Liquid:Solid Ratio | Total Flavonoid Content (mg Rutin Eq./g) | Reference |
| Optimized UAE | 80% Ethanol | 20 min | 60:1 mL/g | 211.00 ± 0.87 | [5] |
| Maceration | 80% Ethanol | 24 hours | 60:1 mL/g | ~126.25 (calculated from time 0 in study) | [6] |
Note: The maceration data is inferred from the baseline (time 0 of sonication) in the comparative study, representing traditional extraction without ultrasound.
Experimental Protocols
Protocol 1: Maceration Extraction of this compound from Propolis
This protocol is based on established methods for the exhaustive extraction of phenolic compounds from propolis.[1]
-
Preparation of Raw Material:
-
Obtain raw propolis and store it at -20°C to make it brittle.
-
Grind the frozen propolis into a fine powder using a grinder or mortar and pestle.
-
-
Extraction:
-
Weigh 10 g of powdered propolis and place it into a flask.
-
Add 100 mL of 80% ethanol (a liquid-to-solid ratio of 10:1).
-
Seal the flask and place it on an orbital shaker at room temperature, protected from light (e.g., by wrapping the flask in aluminum foil).
-
Macerate for 24 hours with constant agitation.
-
-
Filtration and Re-extraction:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate and transfer the residue back into the flask.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation:
-
Combine all filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This removes the ethanol and water.
-
-
Final Product:
-
The resulting crude extract will be a resinous solid. Dry it completely under vacuum to obtain the final dried extract.
-
For analysis, dissolve a known weight of the dried extract in methanol or ethanol.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Propolis
This protocol is based on an optimized method that significantly reduces extraction time while increasing yield.[5][6][8]
-
Preparation of Raw Material:
-
Prepare finely powdered propolis as described in the maceration protocol.
-
-
Extraction:
-
Weigh 1 g of powdered propolis and place it into a beaker or flask.
-
Add 60 mL of 80% ethanol (a liquid-to-solid ratio of 60:1).
-
Place the vessel into an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the mixture for 20 minutes at a power of approximately 135 W. Maintain the temperature of the water bath to prevent overheating of the sample.
-
-
Filtration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude dried extract.
-
-
Final Product:
-
The resulting dried extract can be stored at -20°C and dissolved in a suitable solvent for further analysis or purification.
-
Visualizations
Caption: General workflow for extraction and purification of this compound.
Caption: Logical workflow for troubleshooting low extraction yield issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Propolis: An update on its chemistry and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted extraction of chinese propolis: Optimization based on phenolic content, flavonoid content and antioxidant capacity [morressier.com]
- 6. Frontiers | Ultrasound-assisted extraction of polyphenols from Chinese propolis [frontiersin.org]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Pinobanksin 3-acetate experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Pinobanksin 3-acetate. Inconsistent results with flavonoids like this compound can often be attributed to their dose-dependent dual effects, solubility issues, and interactions with experimental components. This guide offers structured solutions and detailed protocols to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
Question: Why am I seeing variable or contradictory results in my cell viability assays with this compound?
Answer: Inconsistent results in cell viability assays are a common challenge when working with flavonoids. The issues can stem from several factors, from the compound's intrinsic properties to the specifics of the assay itself.
Potential Causes and Solutions:
-
Dose-Dependent Biphasic Effects: Pinobanksin and its derivatives can exhibit both antioxidant and pro-oxidant activities depending on the concentration used.[1] At lower concentrations, it may act as an antioxidant, promoting cell survival, while at higher concentrations, it can become pro-oxidant, inducing cytotoxicity.
-
Troubleshooting Step: Perform a wide-range dose-response study to identify the precise concentrations at which this compound shifts from a cytoprotective to a cytotoxic agent in your specific cell model. This will help in selecting the appropriate concentration range for your intended effect.
-
-
Compound Solubility and Precipitation: this compound has poor aqueous solubility.[2] If not properly dissolved, it can precipitate in the cell culture medium, leading to inaccurate concentrations and, consequently, variable results.
-
Troubleshooting Step: Visually inspect your culture medium for any signs of precipitation after adding the compound. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is low and consistent across all experiments, as the solvent itself can have cytotoxic effects.[2]
-
-
Interference with Assay Reagents: Tetrazolium-based assays like MTT can be affected by the reducing properties of phenolic compounds, leading to an overestimation of cell viability.[3]
-
Troubleshooting Step: To confirm your results, use an alternative, non-metabolic assay for cell viability, such as the trypan blue exclusion assay or a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[4]
-
-
Cell Line Specificity: The effects of this compound can vary significantly between different cell lines due to differences in their metabolic activity and expression of target proteins.[1][5]
-
Troubleshooting Step: Be aware that results from one cell line may not be directly translatable to another. It is crucial to characterize the compound's effect in each cell line you are working with.
-
Issue 2: Difficulty in achieving consistent apoptosis induction.
Question: My results from apoptosis assays (e.g., Annexin V/PI staining) with this compound are not consistent. What could be the reason?
Answer: Observing inconsistent apoptosis can be frustrating. This is often linked to the timing of the assay, the concentration of the compound, and the health of the cells.
Potential Causes and Solutions:
-
Timing of Apoptosis Detection: Apoptosis is a dynamic process. If you measure too early, you might miss the onset of apoptosis; if you measure too late, the cells may have already progressed to secondary necrosis.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for detecting apoptosis in your cell line after treatment with this compound.
-
-
Insufficient Compound Concentration: The concentration of this compound may not be sufficient to induce a measurable apoptotic response.
-
Troubleshooting Step: Refer to published IC50 values for your cell line or a similar one (see Table 1) as a starting point and perform a dose-response experiment to find the optimal concentration for apoptosis induction.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells can undergo spontaneous apoptosis, leading to high background levels and masking the effect of your compound.[6]
-
Troubleshooting Step: Always use healthy, log-phase cells for your experiments. Avoid letting your cells become over-confluent.
-
-
Assay-Specific Pitfalls: For Annexin V assays, the use of EDTA-containing trypsin for cell detachment can interfere with the calcium-dependent binding of Annexin V to phosphatidylserine.[6]
-
Troubleshooting Step: Use an EDTA-free cell dissociation solution or gently scrape the cells. Ensure all washing and incubation buffers are appropriate for the assay.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for Pinobanksin and its 3-acetate derivative in various cancer cell lines. This data can serve as a reference for designing your experiments.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Pinobanksin | M12.C3.F6 (B-cell lymphoma) | MTT | 52.1 µM | [1] |
| This compound | PANC-1 (Pancreatic cancer) | Not Specified | 9.1 µM | [1] |
| This compound | HCT-116 (Colon cancer) | MTT | Time and dose-dependent inhibition | [7] |
| This compound | SW480 (Colon cancer) | Cell Proliferation Assay | Time and dose-dependent inhibition |
Table 1: Reported IC50 values for Pinobanksin and its 3-acetate derivative.
Key Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from standard MTT assay procedures and optimized for use with flavonoid compounds.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound as described in the MTT assay protocol. Include appropriate controls.
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use an EDTA-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the cellular mechanisms of this compound and to provide a clear visual guide for troubleshooting, the following diagrams have been generated using Graphviz (DOT language).
Caption: Troubleshooting workflow for inconsistent cell viability results.
Caption: this compound's role in antioxidant and anti-inflammatory pathways.
Caption: The role of this compound in inducing apoptosis.
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Effects of propolis flavonoid Pinobanksin-3-acetate on cell proliferation and apoptosis of human colon cancer cell line HCT116 [kjdb.org]
Proper storage conditions for long-term stability of Pinobanksin 3-acetate
Technical Support Center: Pinobanksin 3-acetate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to ensure its long-term stability and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry and dark environment.[1][2][3] For short-term storage, ranging from days to weeks, it can be kept at 0-4°C.[3] It is crucial to protect the compound from direct sunlight.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under light-protected conditions.[4][5] For long-term storage of up to 6 months, it is recommended to store the solution at -80°C.[4][5] For shorter periods of up to 1 month, storage at -20°C is suitable.[4][5]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, with a solubility of up to 100 mg/mL.[4][5][6] It may be necessary to use ultrasonication to fully dissolve the compound.[4][5][6] Due to DMSO's hygroscopic nature, it is recommended to use a fresh, unopened container to ensure maximal solubility.[4]
Q4: Is this compound stable at room temperature?
This compound is considered stable for a few weeks during standard shipping conditions at ambient temperature.[3] However, for long-term storage, it is not recommended to keep it at room temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Incomplete dissolution in DMSO. | Use an ultrasonic bath to aid dissolution.[4][5] Ensure you are using a fresh, high-quality grade of DMSO as its hygroscopic nature can affect solubility.[4] Gentle heating to 37°C can also help.[5] |
| Precipitation of the compound after adding to an aqueous solution. | For in vivo preparations, a specific protocol of adding solvents sequentially is recommended. A common method involves first dissolving in 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[4][6] | |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Always store the solid compound and stock solutions at the recommended temperatures and protect from light.[1][2][3][4][5] Aliquoting stock solutions is crucial to prevent degradation from multiple freeze-thaw cycles.[4][5] |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. Use a precise balance for weighing the compound. | |
| Suspected Compound Degradation | The compound has changed color or appearance. | Discard the compound and obtain a fresh supply. Visually inspect the solid compound before use; it should be a white to off-white solid.[4] |
| The compound has been stored improperly for an extended period. | It is advisable to use a fresh batch of the compound to ensure the reliability of your experimental results. |
Data Presentation: Storage Conditions Summary
| Form | Storage Condition | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term (months to years)[1][2][3] | Dry and dark environment.[3] |
| 0-4°C | Short-term (days to weeks)[3] | Protect from light.[4][6] | |
| In Solvent | -80°C | Up to 6 months[4][5] | Protect from light; aliquot to avoid freeze-thaw cycles.[4][5] |
| -20°C | Up to 1 month[4][5] | Protect from light; aliquot to avoid freeze-thaw cycles.[4][5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 314.29 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.1429 mg.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: If the compound does not dissolve completely, place the vial in an ultrasonic bath until the solution is clear.[4][5][6] Gentle warming to 37°C can also be applied.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[4][5]
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Selecting the appropriate solvent for Pinobanksin 3-acetate delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for Pinobanksin 3-acetate delivery.
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: First, verify the solvent's appropriateness based on the compound's known solubility (see Table 1). This compound, a flavonoid derivative, is sparingly soluble in aqueous solutions and slightly soluble in acetonitrile.[1] For high concentrations, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2][3][4][5][6] If precipitation occurs, gentle heating to 37°C and/or ultrasonication can aid dissolution.[3][4] Always use a freshly opened or anhydrous grade of hygroscopic solvents like DMSO, as absorbed water can significantly impact solubility.[4][6]
Q2: I've dissolved this compound in DMSO for my cell culture experiment, but I'm observing cellular toxicity. What could be the cause?
A2: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. Typically, the final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to minimize toxicity. If you are observing toxicity, consider the following:
-
Reduce DMSO Concentration: Prepare a more concentrated stock solution of this compound in DMSO, so a smaller volume is needed to achieve the desired final concentration in your assay, keeping the final DMSO percentage low.
-
Alternative Solvents: For certain applications, ethanol can be an alternative, though solubility may be lower. Always perform a vehicle control (media with the same final concentration of solvent) to assess the solvent's effect on your cells.
-
Complex Formulations: For in vivo studies or specific delivery systems, co-solvents or carriers like PEG300, Tween-80, or corn oil in combination with a small amount of DMSO can be used to improve solubility and reduce toxicity.[2][4]
Q3: My this compound solution appears cloudy or has formed a precipitate after storage. How can I prevent this?
A3: Precipitation upon storage, especially after refrigeration or freezing, is common for compounds with limited solubility. To prevent this:
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][4] this compound solutions should also be protected from light.[3][4][6]
-
Re-dissolving: Before use, allow the aliquot to come to room temperature and vortex thoroughly. If precipitate remains, gentle warming (37°C) and sonication may be required to redissolve the compound completely.[3]
-
Solvent Choice: Ensure the storage solvent is appropriate. DMSO is generally a good choice for maintaining solubility at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on available data, DMSO is the most effective solvent for preparing high-concentration stock solutions of this compound.[2][3][4][5][6] Concentrations up to 100 mg/mL can be achieved, often requiring ultrasonication for complete dissolution.[2][3][4]
Q2: How should I store my this compound stock solution?
A2: Stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[3][4] Always protect the solutions from light.[3][4][6]
Q3: Can I use water to dissolve this compound?
A3: this compound has very low solubility in water (estimated at 250.6 mg/L).[7] It is not recommended to use water as the primary solvent for preparing stock solutions. For final dilutions in aqueous buffers or media, ensure the concentration of the organic co-solvent (like DMSO) is kept to a minimum to prevent precipitation.
Q4: Are there established solvent systems for in vivo delivery of this compound?
A4: Yes, for in vivo research, specific formulations have been reported to enhance solubility and bioavailability. These are typically multi-component systems. Examples include:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | ≥ 100 mg/mL (318.18 mM) | Ultrasonication may be required. | [2][3][4] |
| DMSO | 90.0 mg/mL (286.4 mM) | Sonication is recommended. | [5] |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [1] | |
| Water | ~0.25 mg/mL (Estimated) | [7] | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (7.95 mM) | Clear solution for in vivo use. | [2][4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 in Saline | ≥ 2.5 mg/mL (7.95 mM) | Clear solution for in vivo use. | [2] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 314.29 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 3.14 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be used in conjunction with sonication.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage, protected from light.
-
Visualizations
Caption: Workflow for selecting a suitable solvent for this compound.
Caption: Apoptosis induction pathway modulated by Pinobanksin and its derivatives.
References
- 1. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galangin and Pinocembrin from Propolis Ameliorate Insulin Resistance in HepG2 Cells via Regulating Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyphenols from Chilean Propolis and Pinocembrin Reduce MMP-9 Gene Expression and Activity in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preventing degradation of Pinobanksin 3-acetate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pinobanksin 3-acetate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. For short-term storage, 0-4°C is suitable for days to weeks. When in a solvent, it is best to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][2] Always protect solutions from light.[1][3]
Q2: What are the best solvents for dissolving this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mg/mL.[3] To aid dissolution, gentle warming to 37°C or sonication can be applied. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q3: What are the main factors that can cause the degradation of this compound?
Like other flavonoids, this compound is susceptible to degradation from several factors, including:
-
pH: Flavonoids are generally more stable in acidic conditions and less stable at neutral to alkaline pH.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Metal Ions: Certain metal ions, such as Fe³⁺, Cu²⁺, and Zn²⁺, can chelate with flavonoids and catalyze their degradation.
-
Enzymes: The presence of enzymes like polyphenol oxidases can lead to enzymatic degradation.
Q4: How can I tell if my this compound has degraded?
Degradation can be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in its biological activity. To confirm degradation, you can use analytical techniques such as HPLC to check for the appearance of new peaks or a decrease in the area of the parent compound's peak. A functional assessment, such as an antioxidant activity assay, can also indicate a loss of potency.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my cell-based assay. | Degradation of this compound in the culture medium. | 1. Prepare fresh stock solutions of this compound before each experiment. 2. Minimize the exposure of the compound to light by using amber-colored tubes and plates. 3. Consider the pH of your culture medium; if it is neutral or slightly alkaline, the compound may be less stable. Shorten the incubation time if possible. 4. Check for the presence of metal ions in your media supplements that could be catalyzing degradation. |
| I see a color change in my this compound solution. | Oxidation or pH-induced degradation. | 1. Prepare solutions in degassed solvents to minimize oxidation. 2. Store solutions under an inert gas (e.g., nitrogen or argon). 3. If the experimental conditions allow, buffer the solution to a slightly acidic pH. |
| Precipitate has formed in my stock solution upon storage. | Poor solubility at low temperatures or degradation. | 1. Before use, bring the stock solution to room temperature and vortex to ensure it is fully dissolved. Gentle warming (37°C) can be applied. 2. If the precipitate persists, it may be a degradation product. It is recommended to prepare a fresh stock solution. |
| Inconsistent results between experiments. | Variable degradation of this compound. | 1. Standardize your experimental protocol for handling this compound. This includes using the same solvent, preparation method, and storage conditions for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always prepare working solutions fresh from the stock solution immediately before use. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solution
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Solubilization: Vortex the tube for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm to 37°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes to minimize light exposure and repeated freeze-thaw cycles.
-
Long-term Storage: For long-term storage (up to 6 months), store the aliquots at -80°C.[1] For short-term storage (up to 1 month), store at -20°C.[1]
Protocol 2: Assessing the Stability of this compound under Experimental Conditions
This protocol uses a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to functionally assess the stability of this compound by measuring its antioxidant activity over time. A loss of antioxidant activity suggests degradation.
Materials:
-
This compound solution in the experimental buffer/medium.
-
DPPH solution (0.1 mM in methanol or ethanol).
-
Methanol or ethanol.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Incubation: Incubate the this compound solution under the specific experimental conditions you wish to test (e.g., 37°C in cell culture medium). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Assay Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Sample Addition: Add 100 µL of the incubated this compound aliquots (at various concentrations) to the wells. For a blank, add 100 µL of the experimental buffer/medium without the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each time point. A decrease in scavenging activity over time indicates degradation of this compound.
Data Presentation
| Storage Condition | Duration | Recommended Temperature | Expected Stability |
| Powder (Long-term) | Up to 3 years | -20°C | Stable |
| Powder (Short-term) | Days to weeks | 0-4°C | Stable |
| In Solvent (Long-term) | Up to 6 months | -80°C | Stable (protect from light)[1] |
| In Solvent (Short-term) | Up to 1 month | -20°C | Stable (protect from light)[1] |
Visualizations
Factors Influencing this compound Degradation
Caption: Key factors and pathways leading to the degradation of this compound.
Troubleshooting Workflow for this compound Degradation
References
Technical Support Center: Purity Assessment of Pinobanksin 3-acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthesized versus natural Pinobanksin 3-acetate.
Comparative Purity Analysis: Synthesized vs. Natural this compound
The origin of this compound, whether through chemical synthesis or extraction from natural sources, significantly influences its purity profile. Understanding these differences is critical for experimental design, data interpretation, and regulatory compliance.
Key Differences in Purity Profiles:
-
Natural this compound: Typically extracted from sources like propolis, the purity of natural this compound can be variable. While purification techniques can yield high-purity compounds (commercial standards are available with >99% purity), extracts may contain other structurally related flavonoids and polyphenols.[1] These are not necessarily impurities in the traditional sense but rather co-occurring natural products.
-
Synthesized this compound: Chemical synthesis allows for a theoretically higher degree of purity and control over the final product. However, the impurity profile will be dictated by the synthetic route. Potential impurities include unreacted starting materials, reagents, catalysts, and byproducts from side reactions.
Quantitative Data Summary
The following table provides a representative comparison of the purity and impurity profiles for natural and synthesized this compound.
| Parameter | Natural this compound | Synthesized this compound |
| Purity of Target Compound | Typically 95-99.9% after extensive purification.[1] | Can exceed 99.5% with optimized purification. |
| Common Co-occurring Compounds/Impurities | Other flavonoids (e.g., pinocembrin, chrysin), phenolic acids, esters, and waxes.[2] | Unreacted starting materials, residual solvents, catalysts (e.g., palladium), and reaction byproducts. |
| Batch-to-Batch Consistency | Can be variable depending on the natural source, harvest time, and extraction/purification process. | Generally high, with consistent impurity profiles. |
| Potential for Synergistic Effects | The presence of other bioactive compounds may lead to synergistic therapeutic effects. | Unlikely, as the product is a single, highly pure chemical entity. |
Experimental Protocols
Detailed methodologies are essential for the accurate purity assessment of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
Sample of synthesized or natural this compound
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the test sample of this compound in methanol to a concentration similar to the highest working standard. Filter the sample solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 290 nm
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the standards and the sample. Identify the this compound peak based on the retention time of the reference standard.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Protocol 2: Synthesis of this compound
This two-step protocol describes a plausible synthetic route for this compound, involving the synthesis of the pinobanksin core followed by acetylation.
Step 1: Synthesis of Pinobanksin (Flavanone Core)
This step involves the cyclization of a 2'-hydroxychalcone precursor.
Materials:
-
2'-hydroxy-4',6'-dimethoxychalcone
-
Sodium acetate
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dissolve 2'-hydroxy-4',6'-dimethoxychalcone in methanol.
-
Add sodium acetate to the solution.
-
Reflux the mixture for 24 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pinobanksin.
Step 2: Acetylation of Pinobanksin
Materials:
-
Pinobanksin (from Step 1)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve pinobanksin in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. 4. Pump malfunction. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column. 4. Check pump seals and for leaks. |
| Peak Tailing | 1. Column overload. 2. Presence of active sites on the column. 3. Inappropriate mobile phase pH. 4. Extra-column dead volume. | 1. Reduce the sample concentration or injection volume. 2. Use a column with end-capping or add a competing base to the mobile phase. 3. Adjust the pH of the mobile phase. 4. Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and clean the injector. 2. Implement a needle wash step between injections. 3. Keep the autosampler tray cool. |
| Baseline Noise | 1. Air bubbles in the detector. 2. Contaminated mobile phase or detector cell. 3. Detector lamp failing. | 1. Purge the detector. 2. Flush the system with a strong solvent and use fresh mobile phase. 3. Replace the detector lamp. |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using synthesized this compound over the natural product in drug development?
A1: The primary advantage of synthesized this compound is the high degree of purity and batch-to-batch consistency that can be achieved. This is crucial for ensuring reproducible results in preclinical and clinical studies and for meeting stringent regulatory requirements.
Q2: Can the presence of other flavonoids in natural this compound affect experimental results?
A2: Yes. The presence of other bioactive compounds in natural extracts can lead to synergistic or antagonistic effects, which may complicate the interpretation of experimental data. It is important to thoroughly characterize the composition of the natural extract being used.
Q3: What are the most common impurities to look for in synthesized this compound?
A3: Common impurities in synthesized this compound include unreacted starting materials (e.g., pinobanksin, acetic anhydride), residual solvents (e.g., pyridine, DCM), and byproducts of side reactions. The specific impurities will depend on the synthetic route employed.
Q4: How can I confirm the identity of this compound in my sample?
A4: The identity of this compound can be confirmed using a combination of analytical techniques. Co-elution with a certified reference standard in HPLC is a good initial step. For unambiguous identification, spectroscopic methods such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are recommended.
Q5: Are there any specific safety precautions I should take when handling synthesized this compound and the reagents for its synthesis?
A5: Yes. Standard laboratory safety precautions should always be followed. When performing the synthesis, it is important to work in a well-ventilated fume hood, especially when using volatile and flammable solvents like dichloromethane and toxic reagents like pyridine. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
References
Technical Support Center: Method Refinement for Sensitive Detection of Pinobanksin 3-acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of Pinobanksin 3-acetate.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] In a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month, protected from light.[2] The compound is stable under these recommended storage conditions.[3]
2. What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO, with a solubility of up to 100 mg/mL, though sonication may be required.[1][4] It is slightly soluble in acetonitrile (0.1-1 mg/mL).[5] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[4]
3. Which analytical techniques are most suitable for the sensitive detection of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector is a common method for the quantification of this compound.[6][7] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the sample.[11]
4. What are the typical mass spectral fragmentation patterns for this compound?
In mass spectrometry, this compound (molecular weight 314.29 g/mol ) will typically show a characteristic loss of the acetate group.[7] In positive ion mode, this can be observed as a fragment at m/z 273 [M+H-acetate]+.[7] In negative ion mode, a fragment at m/z 271 [M-H-acetate]- is characteristic.[7] Further fragmentation of the pinobanksin backbone may also be observed.[12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Silanol Interactions: Basic compounds interacting with acidic silanol groups on the silica-based column. - Column Contamination/Void: Accumulation of sample matrix components or a void at the column inlet.[14] - Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound. | - Use a buffered mobile phase to maintain a consistent pH.[12] - Add a competitive base to the mobile phase. - Use an end-capped column or a column with a different stationary phase. - Backflush the column to remove contaminants from the inlet frit.[14] - Replace the column if a void has formed. |
| Poor Resolution | - Inappropriate Mobile Phase Composition: The solvent strength is too high or too low. - Column Degradation: Loss of stationary phase or contamination.[15] - Low Column Temperature: Can lead to broader peaks and reduced separation.[16] | - Optimize the gradient or isocratic mobile phase composition (e.g., adjust the acetonitrile/water ratio). - Replace the column with a new one of the same type. - Increase the column temperature using a column oven for better efficiency.[16] |
| Retention Time Drift | - Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH.[16] - Fluctuating Column Temperature: Lack of a stable column oven.[17] - Pump Issues: Inconsistent flow rate due to air bubbles or worn pump seals.[16] | - Prepare fresh mobile phase carefully and consistently.[16] - Use a column oven to maintain a constant temperature.[17] - Degas the mobile phase and purge the pump.[16] - Perform regular pump maintenance. |
| Low Signal Intensity | - Low Concentration of Analyte: The amount of this compound in the sample is below the detection limit of the method. - Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for this compound. - Sample Degradation: The analyte has degraded during sample preparation or storage. | - Concentrate the sample or inject a larger volume (if it doesn't compromise peak shape). - Determine the UV absorbance maximum for this compound (typically around 290 nm for flavanones) and set the detector accordingly.[7] - Ensure proper storage conditions and minimize sample processing time. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Ion Suppression | - Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1] - Suboptimal Ion Source Parameters: Incorrect settings for gas temperature, gas flow, or capillary voltage.[18] - Analyte Instability: Degradation in the ion source. | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).[5] - Optimize chromatographic separation to separate this compound from matrix components. - Perform a source parameter optimization by infusing a standard solution of this compound.[18] - Consider using a different ionization mode (e.g., APCI if ESI is problematic).[10] |
| Poor Reproducibility | - Inconsistent Sample Preparation: Variability in extraction efficiency.[5] - Analyte Instability: Degradation of this compound in processed samples.[1] - LC System Variability: Fluctuations in retention time and peak area from the HPLC system. | - Automate sample preparation steps where possible. - Use an internal standard to correct for variability. - Assess the stability of this compound in the final sample solvent and analyze samples promptly.[1] - Address any HPLC issues as outlined in the HPLC troubleshooting table. |
| No Peak Detected | - Incorrect MS/MS Transition: The selected precursor and product ions are incorrect for this compound. - Compound Not Ionizing: this compound is not forming ions under the current conditions. - System Contamination: Severe contamination can lead to a complete loss of signal. | - Confirm the correct m/z values for the precursor ion (e.g., 315.09 for [M+H]+) and a stable product ion by infusing a standard. - Optimize ion source conditions and try different mobile phase additives (e.g., formic acid for positive mode, ammonium acetate for negative mode). - Clean the ion source and mass spectrometer inlet. |
Experimental Protocols
Recommended Starting Protocol for HPLC-DAD Analysis
This protocol provides a starting point for the sensitive detection of this compound. Further optimization may be required based on the specific sample matrix and instrumentation.
-
Chromatographic System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
Sample Preparation: Solid-Phase Extraction (SPE) for Complex Matrices
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dilute the sample extract with water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | 90-100 mg/mL | [1][4] |
| Acetonitrile | 0.1-1 mg/mL | [5] |
HPLC Method Parameters from Literature
| Column Type | Mobile Phase | Detection Wavelength | Reference |
| Reversed-phase C18 | Water/Acetonitrile with 0.1% Formic Acid | 290 nm | [7] |
| Reversed-phase | Water/Ethanol | 280 nm | [19] |
Visualizations
Experimental Workflow for Method Refinement
Caption: A flowchart illustrating the key stages in refining a sensitive analytical method.
Logical Relationship for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for diagnosing and resolving common causes of peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. rsc.org [rsc.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Mass Spectroscopic Methods for the Characterization of Flavonoid ...: Ingenta Connect [ingentaconnect.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Performance of Pinobanksin 3-Acetate and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of pinobanksin 3-acetate against other well-researched flavonoids: quercetin, kaempferol, and luteolin. The following sections detail their performance in various antioxidant assays, outline the experimental methodologies, and explore the underlying signaling pathways involved in their antioxidant mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of flavonoids is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
While extensive data is available for quercetin, kaempferol, and luteolin, direct comparative data for purified this compound in DPPH, ABTS, and FRAP assays is limited in publicly available literature. This compound is a major flavonoid found in propolis, and studies on propolis extracts have demonstrated significant antioxidant activity.[1][2] One study noted that this compound and pinocembrin were less efficient than pinobanksin in attenuating ADP/Fe(II)-induced lipid peroxidation.[2] Another study determined its ability to reduce the formation of advanced glycation end products (AGEs), a process involving oxidative stress.
The tables below summarize the available quantitative data for these flavonoids.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | IC50 (µg/mL) |
| This compound | Not Reported | Not Reported |
| Quercetin | 4.60 ± 0.3[3], 19.3[4] | 1.84[5], 19.17[6], 15.899[7], 4.97[8] |
| Kaempferol | 21.87[9] | 5.318[5], 4.35[10] |
| Luteolin | 14[11], 13.2 ± 0.18[12] | 2.099[5], 26.304[13], 28.33[14] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | IC50 (µg/mL) |
| This compound | Not Reported | Not Reported |
| Quercetin | 48.0 ± 4.4[3] | 1.89 ± 0.33[15], 0.5083[5], 2.04[16] |
| Kaempferol | Not Reported | 3.70 ± 0.15[15], 0.8506[5] |
| Luteolin | 17.3 ± 0.82[12] | 0.59[5] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Flavonoid | FRAP Value (mmol Fe²⁺/g or other reported units) |
| This compound | Not Reported |
| Quercetin | Values often used as a standard for comparison[17][18][19] |
| Kaempferol | Strong, concentration-dependent ferric ion-reducing capacity[20] |
| Luteolin | Higher reducing power than catechin (573.1 µM)[21] |
Note: The IC50 and FRAP values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Workflow for DPPH Assay
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pinobanksin 3-acetate and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Pinobanksin 3-acetate and its synthetic analogs, supported by experimental data. This compound, a naturally occurring flavonoid, has garnered significant interest for its diverse pharmacological activities. This report delves into a comparative analysis of its anti-proliferative, antioxidant, anti-inflammatory, and neuroprotective properties alongside its synthetic ester derivatives.
Data Presentation: A Comparative Overview of Biological Activities
The following table summarizes the quantitative data on the biological activities of this compound and its synthetic analogs. The primary focus of the available comparative data lies in the anti-proliferative effects against cancer cell lines.
| Compound | Biological Activity | Cell Line | IC50 / Effective Concentration | Reference |
| Pinobanksin | Anti-proliferative | M12.C3.F6 (B-cell lymphoma) | 52.1 µM | [1] |
| This compound | Anti-proliferative | HCT-116 (Colon Cancer) | Time- and dose-dependent inhibition | Not specified |
| Anti-proliferative | PANC-1 (Pancreatic Cancer) | 9.1 µM (in methanolic extract) | ||
| Antioxidant | ADP/Fe(II)-induced lipid peroxidation | Less efficient than Pinobanksin | [1] | |
| Anti-glycation | Cell-free assay | IC50 = 0.06 mM | ||
| Anti-malarial | P. falciparum (chloroquine-resistant) | IC50 = 15.62 µM | ||
| Pinobanksin 3-propanoate | Anti-proliferative | M12.C3.F6 (B-cell lymphoma) | 67.0 µM | [1] |
| Apoptosis Induction | M12.C3.F6 (B-cell lymphoma) | Highest activity among tested esters | [1] | |
| Pinobanksin 3-butyrate | Anti-proliferative | M12.C3.F6 (B-cell lymphoma) | 49.9 µM | [1] |
| Pinobanksin 3-pentanoate | Anti-proliferative | M12.C3.F6 (B-cell lymphoma) | 51.3 µM | [1] |
| Pinobanksin 3-hexanoate | Anti-proliferative | M12.C3.F6 (B-cell lymphoma) | 76.6 µM | [1] |
| (2R,3S)-Pinobanksin-3-cinnamate | Neuroprotective | Rats with vascular dementia | 5 and 10 mg/kg/day |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data.
Anti-proliferative Activity Assessment (MTT Assay)
The anti-proliferative activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., M12.C3.F6, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic analogs for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assessment
The induction of apoptosis is a key mechanism for the anti-cancer effects of these compounds. It is often evaluated through the following methods:
-
Cell Lysis: Treated and untreated cells are harvested and lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific colorimetric or fluorometric substrate for caspases (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).
-
Signal Detection: The cleavage of the substrate by active caspases releases a chromophore or fluorophore, which is quantified using a microplate reader.
-
Data Analysis: The increase in caspase activity in treated cells is compared to that in untreated cells.
-
Cell Staining: Cells are incubated with JC-1, a lipophilic cationic dye that accumulates in the mitochondria.
-
Fluorescence Detection: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The fluorescence is measured using flow cytometry or a fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane depolarization, a hallmark of apoptosis.
Antioxidant Activity Assays
Standard in vitro assays are employed to determine the antioxidant capacity of the compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Evaluates the capacity of the compound to scavenge the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Anti-inflammatory Activity Assessment
The anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays.
-
Cell Culture: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured.
-
Stimulation and Treatment: Cells are pre-treated with the test compounds and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: The production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA.
Neuroprotective Effect Assessment
In vivo models are often used to evaluate neuroprotective effects.
-
Animal Model: A model of neurodegeneration, such as vascular dementia induced by bilateral common carotid artery occlusion in rats, is established.
-
Compound Administration: The animals are treated with the test compound (e.g., Pinobanksin-3-cinnamate) for a specified period.
-
Behavioral Tests: Cognitive function is assessed using behavioral tests like the Morris water maze.
-
Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), apoptosis (e.g., cytochrome c, caspases), and key signaling proteins (e.g., Nrf2, Bcl-2, Bax).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound and its analogs.
Caption: Apoptosis induction by pinobanksin and its ester derivatives.
Caption: Neuroprotective mechanism of Pinobanksin-3-cinnamate via the Nrf2 pathway.
Caption: Workflow for determining anti-proliferative activity using the MTT assay.
Discussion and Conclusion
The compiled data indicates that this compound and its synthetic analogs exhibit a range of promising biological activities. In terms of anti-proliferative effects, the esterification at the 3-position of pinobanksin appears to modulate its potency. For instance, in the M12.C3.F6 B-cell lymphoma line, pinobanksin-3-butyrate (IC50 = 49.9 µM) and pinobanksin-3-pentanoate (IC50 = 51.3 µM) showed slightly higher potency than the parent compound, pinobanksin (IC50 = 52.1 µM).[1] Conversely, the propanoate and hexanoate esters were less potent.[1] Notably, pinobanksin-3-propanoate was identified as the most potent inducer of apoptosis among the tested esters.[1]
The mechanism of apoptosis induction by these compounds involves the intrinsic mitochondrial pathway, characterized by a loss of mitochondrial membrane potential and the activation of initiator (caspase-8 and -9) and executioner (caspase-3) caspases.[2]
References
Pinobanksin 3-acetate: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available data highlights the potential of Pinobanksin 3-acetate (PB3A), a natural flavonoid, as a promising anti-cancer agent. This guide provides a comparative analysis of its efficacy in various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes the compound's performance, details experimental protocols for its evaluation, and visualizes its mechanism of action.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its efficacy varies across different cancer types, indicating a potential for targeted therapeutic applications.
| Cell Line | Cancer Type | Efficacy (IC50/PC50) | Key Findings |
| HCT-116 | Colon Carcinoma | Not explicitly stated, but significant inhibition of proliferation and induction of apoptosis observed.[1] | Demonstrates a time- and dose-dependent inhibitory effect. Shows synergistic or additive effects when combined with 5-fluorouracil.[1] |
| SW480 | Colon Adenocarcinoma | Not explicitly stated, but significant inhibition of proliferation and induction of apoptosis observed.[2] | Affects gene expression related to cell apoptosis, cytokinetics, and the Wnt and Calcium signaling pathways.[2] |
| M12.C3.F6 | B-cell Lymphoma | Not explicitly stated for PB3A. | Induces apoptosis through the activation of caspases 3, 8, and 9. |
| PANC-1 | Pancreatic Cancer | 9.1 μM (PC50)[3][4] | Shows preferential cytotoxicity in nutrient-deprived medium.[3][4] |
| A549 | Lung Adenocarcinoma | No significant effect on cell viability observed. | Appears to be ineffective in this cell line. |
IC50: Half-maximal inhibitory concentration. PC50: Concentration for 50% preferential death in nutrient-deprived medium.
Comparison with Alternative Compounds
This compound's performance has been evaluated alongside standard chemotherapeutic agents and other natural flavonoids, providing a benchmark for its potential therapeutic value.
| Compound | Cell Line | Efficacy (IC50) | Key Findings |
| 5-Fluorouracil (5-FU) | HCT-116 | ~11.3 μM (72h) | This compound shows an additive or synergistic effect when used in combination with 5-FU.[1] |
| Quercetin | HCT-116 | 5.79 (±0.13) μM[5] | Both compounds are flavonoids with demonstrated anti-cancer properties. Direct comparative studies with this compound are limited. |
| Pinobanksin | PANC-1 | 17.9 μM (PC50)[3] | The acetate ester (PB3A) shows higher potency in this cell line.[3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[8]
Visualizing the Mechanism of Action
This compound's anti-cancer effects are mediated through the induction of apoptosis and modulation of key signaling pathways.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing the efficacy of this compound.
Apoptosis Induction Pathway
This compound triggers programmed cell death through the activation of a caspase cascade.
Caption: Caspase-dependent apoptosis induced by this compound.
Wnt/β-catenin Signaling Inhibition
In colon cancer cells, this compound has been shown to modulate the Wnt signaling pathway, a critical pathway in cancer development.
Caption: Putative mechanism of Wnt signaling inhibition by PB3A.
References
- 1. kjdb.org [kjdb.org]
- 2. innspub.net [innspub.net]
- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antioxidant | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Pinobanksin 3-acetate In Vivo: A Comparative Guide
A notable gap in the current scientific literature is the absence of specific in vivo studies validating the anti-inflammatory effects of Pinobanksin 3-acetate. Research has primarily focused on its role as a bioactive component within propolis extracts, suggesting its contribution to the overall anti-inflammatory properties of these natural resins.[1] In contrast, its parent compound, pinobanksin, has been investigated in in vitro settings, providing insights into its potential mechanisms of action. This guide, therefore, presents a comparative analysis based on the available in vitro data for pinobanksin and contrasts it with established in vivo data for well-known nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. This comparison underscores the necessity for future in vivo research on this compound to substantiate its therapeutic potential.
Performance Comparison: Pinobanksin vs. Standard NSAIDs
Due to the lack of in vivo data for this compound, this table compares the in vitro findings for its parent compound, pinobanksin, with the established in vivo efficacy of Indomethacin and Diclofenac in common inflammation models.
| Feature | Pinobanksin (based on in vitro data) | Indomethacin (in vivo) | Diclofenac (in vivo) |
| Mechanism of Action | Inhibition of NF-κB signaling pathway; Activation of Nrf2 pathway.[2] | Non-selective COX-1 and COX-2 inhibitor. | Primarily a COX-2 inhibitor. |
| Effect on Pro-inflammatory Mediators | Reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated cells.[2] | Significant reduction of paw edema in carrageenan-induced models; Decreased levels of prostaglandins. | Potent reduction of paw edema and inflammatory cell infiltration in carrageenan-induced models. |
| Effect on Pro-inflammatory Cytokines | Down-regulation of IL-6 and VCAM expression in LPS-stimulated cells.[2] | Reduction of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in various inflammatory models. | Significant inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) at the site of inflammation. |
| Dosage for Effect | Effective concentrations in the micromolar range (µM) in cell cultures.[2] | Effective oral doses typically range from 1-10 mg/kg in rodent models. | Effective oral doses typically range from 5-20 mg/kg in rodent models. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments typically used to validate the anti-inflammatory effects of novel compounds. While specific data for this compound is unavailable, these protocols would be appropriate for its future investigation.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration:
-
The test compound (e.g., this compound) is administered orally or intraperitoneally at various doses.
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
The control group receives the vehicle (e.g., saline or a suspension agent).
-
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to evaluate the effect of a compound on systemic inflammation and cytokine production.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Compound Administration: The test compound, standard, or vehicle is administered to the respective groups.
-
Induction of Inflammation: One hour after treatment, animals are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: After a specific time point (e.g., 4 or 6 hours), blood samples are collected for serum cytokine analysis, and tissues (e.g., liver, lung) can be harvested for histological and biochemical analysis.
-
Analysis of Inflammatory Markers:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured using ELISA kits.
-
Tissue homogenates can be analyzed for myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues can be assessed by Western blotting or RT-PCR.
-
Visualizing the Mechanisms
Experimental Workflow for In Vivo Anti-inflammatory Screening
References
A Comparative Analysis of Pinobanksin 3-acetate from Diverse Geographical Propolis Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pinobanksin 3-acetate content in propolis sourced from various geographical locations. Propolis, a resinous substance collected by honeybees, is a rich source of bioactive compounds, with its chemical composition significantly influenced by the local flora. This compound, a prominent flavonoid, has garnered scientific interest for its potential therapeutic properties. This document aims to be a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.
Quantitative Analysis of this compound
The concentration of this compound in propolis exhibits considerable variation depending on its geographical origin. European and North American "poplar" type propolis generally demonstrates higher concentrations of this flavonoid, while Brazilian green propolis contains significantly lower levels. The following table summarizes the quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in analytical methods and reporting units across different studies.
| Geographical Origin | This compound Concentration | Analytical Method | Source |
| Europe (Bulgaria, Italy, Switzerland) | 3.7–12.0 % (relative peak area) | GC-MS | [1][2] |
| Northern India | 4.7–9.6 % (of extract) | UHPLC-DAD | [3] |
| China | 11.40 % (relative content) | UPLC-Q-TOF-MS | [4] |
| United States | 14.52 % (relative content) | UPLC-Q-TOF-MS | [4] |
| Mexico (Sonora) | Identified as a major flavonoid | Not Quantified | [5][6] |
| Brazil (Green Propolis) | < 0.5 % | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the extraction, quantification, and bioactivity assessment of this compound from propolis.
Extraction of this compound from Propolis
A widely used method for extracting flavonoids from propolis is ethanolic extraction.
-
Sample Preparation: Raw propolis is frozen and ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: 70-80% ethanol is commonly used as the solvent.
-
Procedure:
-
A specific ratio of powdered propolis to ethanol (e.g., 1:10 w/v) is macerated at room temperature with constant agitation for a defined period (e.g., 24 hours).
-
The mixture is then filtered to separate the ethanolic extract from the insoluble wax and other residues.
-
The extraction process can be repeated multiple times to ensure maximum yield.
-
The collected filtrates are combined and the ethanol is evaporated under reduced pressure to obtain a dry extract.
-
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for quantifying this compound.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Standard Preparation: A standard solution of pure this compound is prepared in a suitable solvent (e.g., methanol) at various known concentrations to generate a calibration curve.
-
Sample Preparation: The dry propolis extract is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance (e.g., around 290 nm).
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: As flavonoids are not sufficiently volatile for GC analysis, a derivatization step is necessary. This typically involves silylation, for example, by reacting the extract with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is commonly employed.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to separate the compounds.
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are used to identify and quantify the derivatized this compound by comparing with spectral libraries and standards.
-
Bioactivity Assays
The antioxidant and antimicrobial activities of propolis extracts containing this compound are commonly evaluated using the following assays.
-
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
A solution of DPPH radical in methanol is prepared.
-
Different concentrations of the propolis extract are added to the DPPH solution.
-
The mixture is incubated in the dark, and the decrease in absorbance is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
The radical scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is often determined.[8][9][10][11][12]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Different concentrations of the propolis extract are added to the ABTS•+ solution.
-
The reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (around 734 nm).
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9][10][12]
-
-
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Microorganism Preparation: Standardized suspensions of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are prepared.
-
Broth Microdilution Method:
-
Serial dilutions of the propolis extract are prepared in a liquid growth medium in a 96-well microplate.
-
Each well is inoculated with the bacterial suspension.
-
The microplate is incubated under appropriate conditions.
-
-
MIC Determination: The MIC is the lowest concentration of the extract that visibly inhibits the growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
Visualizations: Signaling Pathways and Experimental Workflow
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway influenced by flavonoids like this compound and the general workflow for this comparative analysis.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for the comparative analysis of this compound in propolis.
References
- 1. Chemical composition of European propolis: expected and unexpected results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agroscope.admin.ch [agroscope.admin.ch]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Evaluation of Antioxidative Activity of Croatian Propolis Samples Using DPPH· and ABTS·+ Stable Free Radical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Compounds from Propolis Collected in Anhui, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Pinobanksin 3-acetate and Other Natural Anti-Inflammatory Compounds
In the landscape of drug discovery and development, natural compounds present a vast reservoir of potential therapeutic agents. Among these, compounds with anti-inflammatory properties are of significant interest to researchers and scientists. This guide provides a comparative analysis of Pinobanksin 3-acetate against other well-established natural anti-inflammatory compounds: quercetin, curcumin, and resveratrol. The comparison focuses on their performance in preclinical studies, supported by available experimental data, to offer an objective overview for drug development professionals.
Quantitative Comparison of Anti-Inflammatory Activity
Direct quantitative comparisons of the anti-inflammatory potency of this compound with other natural compounds are limited in publicly available research. However, data for quercetin, curcumin, and resveratrol provide valuable benchmarks for their activity against key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these compounds against various inflammatory targets. It is important to note that these values are highly dependent on the specific experimental conditions and cell types used.
| Compound | Target | IC50 Value | Cell Line / Assay Condition |
| Quercetin | COX-1 | ~90% inhibition at 1.5 mM | Human recombinant enzyme |
| COX-2 | Weak inhibition | Not specified | |
| IL-6 | IC50 of 80 µM | Pancreatic cancer cells | |
| iNOS | IC50 of 12.0 ± 0.8 µM | RAW 264.7 macrophages | |
| Curcumin | COX-2 | IC50 = 15.9 µM | Not specified |
| TNF-α | Significant inhibition | LPS-stimulated RAW 264.7 macrophages | |
| IL-6 | Significant inhibition | LPS-stimulated RAW 264.7 macrophages | |
| iNOS | IC50 = 11.0 ± 0.59 µM | RAW 264.7 macrophages | |
| Resveratrol | TNF-α | Significant inhibition | LPS-activated microglia |
| IL-6 | Significant inhibition | IL-6-induced STAT3 activity | |
| iNOS | Significant inhibition | LPS-activated microglia | |
| This compound | Anti-inflammatory markers | Not available | Not available |
| Antioxidant (AGEs formation) | IC50 = 0.06 mM | Cell-free assay[1] |
Note: The lack of specific IC50 values for this compound in common anti-inflammatory assays highlights a gap in the current research. Its anti-inflammatory properties are often inferred from studies on propolis extracts, where it is a known component[2].
Mechanisms of Action: A Glimpse into Cellular Signaling
The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways targeted by these molecules.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. This compound, along with quercetin, curcumin, and resveratrol, is believed to exert its anti-inflammatory effects by inhibiting this pathway.
References
Replicating Neuroprotection: A Comparative Analysis of Pinobanksin 3-Acetate and Quercetin
For researchers and drug development professionals, the quest for effective neuroprotective agents is a critical frontier. This guide provides a comparative analysis of the potential neuroprotective effects of Pinobanksin 3-acetate, based on published findings of its parent compound Pinobanksin and its derivatives, against the well-established neuroprotective flavonoid, Quercetin. This objective comparison is supported by available experimental data and detailed methodologies to aid in the replication and advancement of these findings.
While direct experimental data on the neuroprotective effects of this compound is limited, studies on the closely related compound, (2R,3S)-pinobanksin-3-cinnamate, offer valuable insights. Research has shown that this Pinobanksin derivative can significantly ameliorate cognitive deficits in animal models of vascular dementia. The proposed mechanism for this neuroprotection involves the mitigation of oxidative stress and the inhibition of apoptosis. Pinobanksin itself is recognized for its potent antioxidant properties and its ability to reduce the formation of advanced glycation end products (AGEs), which are implicated in neurodegenerative processes.
In contrast, Quercetin is a widely studied flavonoid with a substantial body of evidence supporting its neuroprotective capabilities. Its mechanisms of action are multifaceted, encompassing strong antioxidant and anti-inflammatory activities, as well as the modulation of key cellular signaling pathways involved in cell survival and death.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on a Pinobanksin derivative and Quercetin, providing a basis for comparing their neuroprotective efficacy.
Table 1: Effects on Oxidative Stress Markers
| Marker | Pinobanksin Derivative ((2R,3S)-pinobanksin-3-cinnamate) | Quercetin |
| Malondialdehyde (MDA) | Markedly decreased levels in a rat model of vascular dementia. | Significantly reduced levels in various models of neurotoxicity. |
| Superoxide Dismutase (SOD) | Enhanced activity in the brains of treated rats. | Increased activity, boosting endogenous antioxidant defenses. |
| Glutathione (GSH) | Increased levels, contributing to the reduction of oxidative stress. | Elevated levels, supporting cellular detoxification pathways. |
Table 2: Modulation of Apoptosis-Related Proteins
| Protein | Pinobanksin Derivative ((2R,3S)-pinobanksin-3-cinnamate) | Quercetin |
| Bcl-2 (Anti-apoptotic) | Increased expression, promoting cell survival. | Upregulated expression, inhibiting the apoptotic cascade. |
| Bax (Pro-apoptotic) | Decreased expression, preventing mitochondrial-mediated cell death. | Downregulated expression, shifting the balance towards cell survival. |
| Cytochrome c | Decreased release from mitochondria. | Inhibited release, a critical step in the intrinsic apoptotic pathway. |
| Caspases | Decreased activity, leading to reduced execution of apoptosis. | Reduced activation of key caspases, such as caspase-3. |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Assessment of Cognitive Function (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Rats are trained to find the hidden platform over several days, with multiple trials per day. The starting position is varied for each trial.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
-
Data Analysis: Key parameters measured include the time taken to find the platform (escape latency), the time spent in the target quadrant during the probe trial, and the number of times the rat crosses the former platform location.
Measurement of Oxidative Stress Markers
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer.
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined using commercially available kits that measure the inhibition of a chromogenic reaction.
-
Glutathione (GSH) Assay: GSH levels are quantified using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Proteins are extracted from brain tissue or cell lysates.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of the Pinobanksin derivative and Quercetin.
Caption: Neuroprotective pathway of a Pinobanksin derivative.
Caption: Key neuroprotective pathways activated by Quercetin.
Conclusion
While further research is imperative to elucidate the specific neuroprotective mechanisms of this compound, the existing data on its parent compound and derivatives suggest a promising therapeutic potential, primarily through the attenuation of oxidative stress and apoptosis. The comparative analysis with Quercetin, a well-characterized neuroprotective flavonoid, highlights common mechanistic pathways, including the activation of the Nrf2 signaling cascade and the modulation of Bcl-2 family proteins. This guide provides a foundational framework for researchers to design and execute experiments aimed at replicating and extending these important findings, ultimately contributing to the development of novel therapies for neurodegenerative diseases.
Head-to-head comparison of Pinobanksin 3-acetate and resveratrol
In the landscape of natural compounds with therapeutic potential, pinobanksin 3-acetate and resveratrol have emerged as subjects of significant research interest. Both polyphenolic compounds exhibit a range of biological activities, positioning them as candidates for further investigation in drug development. This guide provides a detailed, data-driven comparison of their performance in key experimental areas, supported by methodologies from cited studies.
Overview of Biological Activities
Resveratrol, a stilbenoid found in grapes, blueberries, and peanuts, is extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[1] Its mechanisms of action are well-documented and involve the modulation of numerous signaling pathways.[1][2] this compound, a flavonoid found in propolis, also demonstrates antioxidant, anti-inflammatory, and antiproliferative effects.[3][4] However, the volume of research, particularly in vivo and clinical studies, is considerably more extensive for resveratrol.
Quantitative Data Comparison
The following table summarizes key quantitative data from in vitro studies on the biological activities of this compound and resveratrol. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
| Biological Activity | Molecule | Assay/Cell Line | Key Findings | Reference |
| Antiproliferative/Cytotoxic Activity | This compound | PANC-1 (human pancreatic cancer) | IC50: 9.1 μM | [3] |
| This compound | SW480 (human colon cancer) | Significant inhibition of proliferation in a time- and dose-dependent manner | [5] | |
| Resveratrol | Oral and colorectal cancer cells | Arrests cell cycle at the S phase and triggers DNA-damage-induced apoptosis | [6] | |
| Resveratrol | Triple-negative breast cancer cells (TNBCs) | Induces G1-to-S phase cell cycle arrest and reduces cell survival | [6] | |
| Antioxidant Activity | This compound | Cell-free assay | Reduces advanced glycation end products (AGEs) formation (IC50 = 0.06 mM) | [7] |
| This compound | ADP/Fe(II)-induced lipid peroxidation | Less efficient than pinobanksin in attenuating lipid peroxidation | [3] | |
| Resveratrol | Various models | Reduces ROS/RNS generation, directly scavenges free radicals, and improves endogenous antioxidant enzymes | [1] | |
| Anti-inflammatory Activity | This compound | (Implied from propolis extracts) | Contributes to the anti-inflammatory properties of Mayan propolis | [3] |
| Resveratrol | LPS-induced H9c2 cells | Inhibits inflammatory responses | [4] | |
| Resveratrol | Various models | Inhibits NF-κB, TNF-α, and IL-6 | [8] | |
| Antiparasitic Activity | This compound | Chloroquine-resistant P. falciparum | IC50 = 15.62 µM | [7] |
| Resveratrol | Not specified in provided results | - |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not as extensively characterized as those for resveratrol. However, studies on its parent compound, pinobanksin, and propolis extracts containing this compound suggest the induction of apoptosis through the activation of caspases 3, 8, and 9 and the loss of mitochondrial membrane potential.[4][9] In human colon cancer cells, this compound has been shown to up-regulate and down-regulate multiple genes involved in cell apoptosis, cytokinetics, and the Wnt and Calcium signaling pathways.[5]
Resveratrol's mechanisms are multifaceted, involving direct and indirect actions on various cellular targets. A key pathway is the activation of AMPK, which in turn activates SIRT1.[1] This cascade influences a wide range of downstream processes, including the inhibition of MAPK signaling pathways, induction of autophagy, and promotion of antioxidant gene expression through Nrf2.[1] Resveratrol is also known to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the cited studies.
-
Cell Culture: Human colon cancer SW480 cells were cultured in an appropriate medium and conditions.
-
Cell Proliferation Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
MTT solution was added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Apoptosis Analysis (Flow Cytometry):
-
SW480 cells were treated with this compound.
-
Cells were harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Gene Expression Profiling:
-
RNA was extracted from this compound-treated and untreated SW480 cells.
-
The quality and quantity of RNA were assessed.
-
Gene expression analysis was performed using a microarray platform (e.g., Human Genome U133_Plus_2.0 Array) to identify differentially expressed genes.[5]
-
-
Assay Principle: This cell-free assay measures the ability of a compound to inhibit the formation of advanced glycation end products (AGEs), which are implicated in oxidative stress and aging.
-
Protocol Outline:
-
A solution containing a protein (e.g., bovine serum albumin) and a sugar (e.g., glucose or fructose) is prepared.
-
The test compound (this compound) is added at various concentrations.
-
The mixture is incubated for an extended period (e.g., several days or weeks) at 37°C to allow for the formation of AGEs.
-
The fluorescence of the AGEs is measured at specific excitation and emission wavelengths.
-
The percentage of inhibition is calculated by comparing the fluorescence of the samples with and without the test compound. The IC50 value is then determined.[7]
-
Conclusion
Both this compound and resveratrol exhibit promising anticancer, antioxidant, and anti-inflammatory properties in preclinical models. Resveratrol is a well-established compound with a vast body of literature detailing its mechanisms of action and effects in numerous in vitro and in vivo studies, as well as some clinical trials.[10][11] this compound, while showing potent activity in several in vitro assays, requires further in-depth investigation to fully elucidate its therapeutic potential and mechanisms of action.[3][4] The lack of direct comparative studies necessitates that the data presented be interpreted with caution. Future research should aim to conduct head-to-head comparisons of these compounds in standardized experimental models to provide a more definitive assessment of their relative efficacy.
References
- 1. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
- 3. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innspub.net [innspub.net]
- 6. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Pinobanksin 3-acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pinobanksin 3-acetate, a flavonoid derivative isolated from sources such as Sonoran propolis, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1] While its therapeutic potential is evident, a definitive understanding of its direct molecular targets remains an area of active investigation. This guide provides a comparative analysis of the current understanding of this compound's putative molecular targets, supported by available data and detailed experimental protocols to facilitate further research.
Putative Molecular Targets and Comparative Analysis
Based on computational studies and the known activities of its parent compound, pinobanksin, two potential molecular targets for this compound have been proposed: Xanthine Oxidase (XO) and Bromodomain-containing protein 4 (BRD4).
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to hyperuricemia and gout. The parent compound, pinobanksin, has been experimentally shown to inhibit xanthine oxidase.[1][3]
Comparative Data: XO Inhibition
| Compound | Target | IC50 |
| Pinobanksin | Xanthine Oxidase | 125.10 µM - 137.32 µM[1] |
| Allopurinol (Standard Inhibitor) | Xanthine Oxidase | ~0.96 µM - 54.4 µM (converted from 0.13 - 7.4 µg/mL)[2][4][5] |
| This compound | Xanthine Oxidase | Not Experimentally Determined |
Note: The IC50 value for Allopurinol can vary depending on assay conditions.
While direct experimental data for this compound's effect on xanthine oxidase is currently unavailable, a study noted that it was a less efficient antioxidant compared to its parent compound, pinobanksin. This may suggest a potentially weaker inhibitory effect on xanthine oxidase, though further investigation is required for confirmation.
Bromodomain-containing protein 4 (BRD4) Binding
BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It is a well-established target in cancer therapy due to its role in driving the expression of oncogenes such as c-Myc.[6] A molecular docking study has suggested a potential interaction between this compound and the first bromodomain of BRD4 (BRD4 BD1). However, this interaction has not yet been experimentally validated.
Comparative Data: BRD4 Inhibition
| Compound | Target | IC50 |
| JQ1 (Standard Inhibitor) | BRD4 | ~50 nM - 370 nM[7] |
| This compound | BRD4 | Not Experimentally Determined |
Experimental Protocols
To facilitate the validation of these putative targets, detailed protocols for relevant assays are provided below.
Xanthine Oxidase Inhibition Assay
This protocol is adapted from spectrophotometric methods used to determine XO activity.
Principle: The assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine, which absorbs light at 293 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
This compound and control inhibitors (e.g., Allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution in a quartz cuvette.
-
Add a specific concentration of this compound or the control inhibitor to the reaction mixture. A vehicle control (e.g., DMSO) should also be run.
-
Initiate the reaction by adding a pre-determined amount of xanthine oxidase solution.
-
Immediately measure the increase in absorbance at 293 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).[8]
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: (1 - (Rate of reaction with inhibitor / Rate of reaction of control)) * 100.
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor.
BRD4 Binding Assay (AlphaScreen)
This protocol is based on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, a bead-based assay to study biomolecular interactions.
Principle: The assay measures the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide. Donor and acceptor beads are brought into proximity by this interaction, generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[9]
Materials:
-
Recombinant His-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and control inhibitors (e.g., JQ1) dissolved in DMSO
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Add assay buffer, the test compound (this compound or JQ1), and His-tagged BRD4 (BD1) to the wells of a 384-well plate.
-
Add the biotinylated acetylated histone peptide and incubate for a specific time (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the Nickel Chelate Acceptor beads and incubate (e.g., 60 minutes) in the dark.
-
Add the Streptavidin-coated Donor beads and incubate (e.g., 30-120 minutes) in the dark.[10]
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The percentage of inhibition is calculated based on the signal reduction in the presence of the inhibitor compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor.
Visualizing the Pathways
To provide a clearer understanding of the potential mechanisms of action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Putative inhibition of the Xanthine Oxidase pathway by this compound.
Caption: Proposed mechanism of BRD4 inhibition by this compound.
Caption: A logical workflow for the experimental validation of this compound's molecular targets.
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinobanksin | Natural flavonoid | Antioxidant & Antitumor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 7. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Analysis of the Biological Activities of Pinobanksin Ester Derivatives
For Immediate Release
A Comprehensive Review of Pinobanksin and Its Ester Derivatives Reveals Significant Potential in Antioxidant, Anti-inflammatory, and Anticancer Applications
A detailed comparative review highlights the diverse biological activities of pinobanksin, a naturally occurring flavanone, and its ester derivatives. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these compounds' performance in key biological assays. The findings underscore the potential of these natural products as scaffolds for future therapeutic development.
Pinobanksin and its derivatives, including pinobanksin-3-O-acetate, pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, pinobanksin-3-O-pentanoate, and pinobanksin-3-O-hexanoate, have demonstrated a range of biological effects.[1][2] This review focuses on their comparative efficacy in antioxidant, anti-inflammatory, and anticancer assays, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Comparative Biological Activities: A Tabular Summary
To facilitate a clear comparison of the biological potency of pinobanksin and its ester derivatives, the following tables summarize their half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from various in vitro studies.
Table 1: Anticancer Activity (IC50 values)
The antiproliferative effects of pinobanksin and its ester derivatives have been evaluated against various cancer cell lines, primarily using the MTT assay. The data reveals that esterification can modulate the cytotoxic activity of the parent compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pinobanksin | M12.C3.F6 (B-cell lymphoma) | 52.1 | [1] |
| Pinobanksin-3-O-propanoate | M12.C3.F6 (B-cell lymphoma) | 67.0 | [1] |
| Pinobanksin-3-O-butyrate | M12.C3.F6 (B-cell lymphoma) | 49.9 | [1] |
| Pinobanksin-3-O-pentanoate | M12.C3.F6 (B-cell lymphoma) | 51.3 | [1] |
| Pinobanksin-3-O-hexanoate | M12.C3.F6 (B-cell lymphoma) | 76.6 | [1] |
| Pinobanksin | MCF-7 (Breast Cancer) | 20.74 (24h), 20.67 (48h), 19.24 (72h) (µg/mL) | [3] |
| Pinocembrin | MCF-7 (Breast Cancer) | 20.15 (24h), 20.22 (48h), 19.53 (72h) (µg/mL) | [3] |
Note: The study on M12.C3.F6 cells suggests that the butyrate ester derivative exhibits the most potent antiproliferative activity among the tested compounds.[1] In contrast, pinobanksin-3-O-propanoate was found to be the most effective inducer of apoptosis in this cell line.[1]
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant capacity of pinobanksin derivatives is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of these compounds.
| Compound | IC50 (µg/mL) | Reference |
| Pinobanksin-5-methyl ether | 98.4 | [4] |
| Pinobanksin 3-acetate | - | - |
Note: Data on the comparative DPPH radical scavenging activities of a wide range of pinobanksin esters is limited in the reviewed literature. One study reported the IC50 value for pinobanksin-5-methyl ether.[4] Further research is needed to establish a clear structure-activity relationship for the antioxidant potential of different ester derivatives.
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)
The anti-inflammatory properties of pinobanksin and its derivatives are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Cell Line | Concentration | % NO Inhibition | Reference |
| Pinobanksin | H9c2 | 5-80 µM | Dose-dependent | [2] |
| Pinobanksin-3-O-acetate | Mayan Propolis Bioactives | - | Contributes to anti-inflammatory effect | [1] |
| Pinobanksin-3-O-propionate | Mayan Propolis Bioactives | - | Contributes to anti-inflammatory effect | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experimental assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pinobanksin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 3 mL of the DPPH solution to 1 mL of the test sample (pinobanksin derivative) at various concentrations.
-
Incubation: Shake the mixture vigorously and allow it to stand for 30 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank is prepared with the solvent and DPPH solution.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the test compounds for a specified time before stimulating with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent: Prepare the Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 100 µL of the cell supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Signaling Pathway Modulation
Pinobanksin and its derivatives exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. Pinobanksin and related flavonoids have been shown to inhibit the activation of this pathway.[5] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB pathway by pinobanksin derivatives.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Pinobanksin and related flavonoids can activate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5] This is achieved by promoting the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE).
Caption: Activation of the Nrf2 antioxidant pathway by pinobanksin derivatives.
Conclusion
The compiled data indicates that pinobanksin and its ester derivatives are a promising class of bioactive compounds with significant antioxidant, anti-inflammatory, and anticancer properties. The esterification of pinobanksin appears to be a viable strategy for modulating its biological activity, with certain ester derivatives showing enhanced potency in specific assays. Further research, particularly direct comparative studies across a wider range of derivatives and in vivo models, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of natural product drug discovery.
References
- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational modifications of p65: state of the art [frontiersin.org]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. mdpi.com [mdpi.com]
- 5. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pinobanksin 3-acetate
For researchers, scientists, and drug development professionals handling Pinobanksin 3-acetate, a flavonoid compound isolated from sources like Sonoran propolis, adherence to strict safety protocols is paramount to ensure personal safety and environmental protection.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Classification:
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute oral toxicity (Category 4), H302: Harmful if swallowed.[3]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[3]
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Equipment | Specifications & Use Case |
| Eye/Face | Safety glasses with side shields or chemical splash goggles | Recommended for all procedures. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4][5] |
| Hand | Chemically resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[4] Glove manufacturer's chemical resistance guides should be consulted for prolonged or high-exposure tasks. |
| Body | Laboratory coat | A standard cotton or cotton/poly blend lab coat is required for all laboratory work.[5] Ensure it is buttoned for maximum skin coverage.[4] |
| Respiratory | Use in a well-ventilated area with local exhaust ventilation | To be used to avoid inhalation of dust or aerosols.[3] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[4] |
| Foot | Closed-toe shoes | Shoes must cover the entire foot.[4] |
Safe Handling and Storage Protocols
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or in an area with adequate exhaust ventilation.[3]
-
During Use: Avoid contact with eyes, skin, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3] Avoid the formation of dust and aerosols.[3]
-
After Use: Wash hands and any exposed skin thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[3]
-
For long-term storage of the powder, -20°C is recommended.[3][6]
-
If in solvent, store at -80°C.[3]
-
Protect from direct sunlight and sources of ignition.[3]
Accidental Release and Disposal Plan
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear full personal protective equipment.[3] Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]
-
Clean-up: For liquid spills, absorb with a non-combustible material like diatomite or universal binders. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Decontaminate surfaces by scrubbing with alcohol.[3]
-
Disposal: Collect all contaminated materials in a sealed container for disposal.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|52117-69-8|MSDS [dcchemicals.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
